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  • Product: Ethyl 1-phenylpiperidine-4-carboxylate
  • CAS: 247022-37-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Applications of Ethyl 1-phenylpiperidine-4-carboxylate

Executive Summary Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3) is a highly versatile N-phenylpiperidine derivative serving as a critical active pharmaceutical ingredient (API) intermediate in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3) is a highly versatile N-phenylpiperidine derivative serving as a critical active pharmaceutical ingredient (API) intermediate in modern drug discovery. Structurally, it merges the conformational flexibility of a piperidine ring with the lipophilicity and electronic modulation of an N-linked phenyl group. This technical guide provides an in-depth analysis of its physicochemical properties, retrosynthetic assembly via transition-metal catalysis, and downstream derivatization pathways. Designed for synthetic chemists and drug development professionals, this whitepaper emphasizes mechanistic causality and self-validating experimental protocols.

Structural & Physicochemical Profiling

The attachment of a phenyl ring directly to the piperidine nitrogen fundamentally alters the molecule's electronic landscape. Unlike standard alkyl piperidines (pKa ~10), the lone pair on the nitrogen in ethyl 1-phenylpiperidine-4-carboxylate delocalizes into the aromatic system. This reduces its basicity (pKa ~5), rendering it largely unprotonated at physiological pH. Consequently, the molecule exhibits enhanced lipophilicity and membrane permeability, making it an excellent scaffold for central nervous system (CNS) targets.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Chemical Name Ethyl 1-phenylpiperidine-4-carboxylateCore scaffold nomenclature.
CAS Registry Number 247022-37-3Unique identifier for sourcing [3].
Molecular Formula C14H19NO2Determines mass spectrometric targets.
Molecular Weight 233.31 g/mol Optimal for Rule-of-5 compliance.
Topological Polar Surface Area 29.54 ŲHigh probability of blood-brain barrier (BBB) penetration [3].
LogP (Octanol/Water) 2.53Excellent lipophilicity for oral bioavailability [3].
H-Bond Donors / Acceptors 0 / 3Minimizes desolvation energy during target binding.

Retrosynthetic Analysis & Catalytic Assembly

Direct nucleophilic aromatic substitution (SNAr) to form the N-phenyl bond is energetically unfavorable without strongly electron-withdrawing groups on the benzene ring. Therefore, the most robust synthesis utilizes a Buchwald-Hartwig Cross-Coupling strategy [1]. By reacting ethyl isonipecotinate with bromobenzene in the presence of a palladium catalyst, the C-N bond is formed under mild conditions.

Mechanistic Causality: The choice of the bidentate phosphine ligand BINAP is critical. Its large bite angle stabilizes the palladium center and accelerates the rate-determining reductive elimination step, effectively outcompeting unwanted


-hydride elimination. Sodium tert-butoxide (NaOtBu)  is employed as a strong, non-nucleophilic base to deprotonate the coordinated amine. Because the substrate contains an ethyl ester—which is susceptible to base-catalyzed hydrolysis—the reaction must be executed under strictly anhydrous conditions with precise temporal monitoring.

Synthesis SM1 Bromobenzene Cat Pd2(dba)3 / BINAP NaOtBu, Toluene SM1->Cat SM2 Ethyl Isonipecotinate SM2->Cat Prod Ethyl 1-phenylpiperidine- 4-carboxylate Cat->Prod Buchwald-Hartwig Cross-Coupling

Fig 1: Buchwald-Hartwig cross-coupling synthesis of ethyl 1-phenylpiperidine-4-carboxylate.

Advanced Derivatization Pathways

The ester and the N-phenylpiperidine core offer orthogonal sites for late-stage functionalization.

  • Hydrazinolysis: The ethyl ester can be converted into a carbohydrazide using hydrazine hydrate. This intermediate is a stepping stone for synthesizing bioactive 1,2,4-triazole derivatives [4].

  • Organoborane-Mediated Hydride Abstraction: The highly electrophilic Lewis acid B(C₆F₅)₃ can abstract a hydride from the

    
    -C(sp³)-H bond of the piperidine ring. This generates a reactive iminium ion. In the case of ethyl 1-phenylpiperidine-4-carboxylate, this intermediate can undergo further intermolecular condensation with the ester group to deliver complex lactam or functionalized quinoline moieties [2].
    

Derivatization Core Ethyl 1-phenylpiperidine- 4-carboxylate Red LiAlH4, THF Reduction Core->Red Hyd Hydrazine Hydrate EtOH, Reflux Core->Hyd Bor B(C6F5)3 Catalyst Hydride Abstraction Core->Bor Prod1 (1-phenyl-4-piperidinyl) methanol Red->Prod1 Prod2 1-phenylpiperidine- 4-carbohydrazide Hyd->Prod2 Prod3 Lactam / Quinoline Derivatives Bor->Prod3

Fig 2: Divergent synthetic applications and derivatization pathways of the core scaffold.

Methodological Workflows

Protocol A: Buchwald-Hartwig Synthesis of Ethyl 1-phenylpiperidine-4-carboxylate

This protocol is designed as a self-validating system to prevent ester degradation while ensuring complete C-N coupling [1].

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity N₂. Causality: Moisture will rapidly quench the Pd catalyst and promote base-catalyzed ester hydrolysis.

  • Catalyst Loading: Charge the flask with Pd₂(dba)₃ (0.036 eq), BINAP (0.09 eq), and NaOtBu (1.35 eq). Purge the system with N₂ for 10 minutes.

  • Substrate Addition: Inject anhydrous toluene (0.5 M relative to substrate), followed by bromobenzene (1.0 eq) and ethyl isonipecotinate (1.1 eq) via syringe.

  • Thermal Execution: Heat the reaction mixture to 80–100°C.

  • In-Process Validation: After 2 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the bromobenzene peak and the emergence of the target mass (m/z 234 [M+H]⁺). Do not proceed to workup until conversion is >95% to avoid difficult chromatographic separations.

  • Workup: Cool to room temperature and quench immediately with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the product as an amorphous powder.

Protocol B: Hydrazinolysis to 1-phenylpiperidine-4-carbohydrazide

This protocol leverages the differential reactivity of the ester to synthesize a triazole precursor [4].

Step-by-Step Methodology:

  • Solvation: Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in absolute ethanol (0.5 M).

  • Reagent Addition: Slowly add hydrazine hydrate (1.0 - 1.5 eq) dropwise at room temperature. Causality: Hydrazine is a powerful nucleophile; slow addition controls the mild exothermic reaction and prevents solvent bumping.

  • Thermal Execution: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 3 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting ester (higher Rf) should completely convert to the highly polar carbohydrazide (lower Rf, often streaks due to hydrogen bonding).

  • Workup & Isolation: Cool the reaction mixture to ambient temperature. The product typically precipitates from the ethanolic solution. If precipitation is incomplete, concentrate the solvent by 50% under reduced pressure and cool to 4°C. Filter the resulting crystals and wash with cold ethanol.

References

  • Source: Googleapis (Patent Application)
  • Title: Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction Source: Thieme Connect URL
  • Title: 1-苯基-4-哌啶羧酸乙酯- CAS号247022-37-3 Properties Source: Molbase URL
  • Title: Piperidine fused 5-thioxo-1H-1,2,4-triazoles Source: Scribd URL
Exploratory

Ethyl 1-phenylpiperidine-4-carboxylate (CAS 247022-37-3): A Comprehensive Technical Guide on Synthesis, Characterization, and Catalytic Applications

Executive Summary Ethyl 1-phenylpiperidine-4-carboxylate (EPPC) is a structurally privileged N-aryl piperidine derivative widely utilized as a critical building block in the synthesis of complex active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-phenylpiperidine-4-carboxylate (EPPC) is a structurally privileged N-aryl piperidine derivative widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature—featuring a basic tertiary amine embedded within a piperidine ring and a reactive ethyl ester moiety—makes it an ideal intermediate for downstream derivatization, including the synthesis of somatostatin agonists, analgesics, and highly functionalized heterocyclic architectures.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned overview of EPPC. This whitepaper details its core identifiers, a self-validating synthetic protocol, analytical benchmarks, and its emerging role in advanced main-group catalysis.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and tracking of API intermediates are foundational to regulatory compliance and synthetic reproducibility. The table below summarizes the core quantitative data and structural identifiers for EPPC[1][2].

PropertyValue
Chemical Name Ethyl 1-phenylpiperidine-4-carboxylate
CAS Number 247022-37-3
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
SMILES CCOC(=O)C1CCN(CC1)c1ccccc1
Appearance Amorphous powder / viscous oil

Mechanistic Synthesis: Buchwald-Hartwig Cross-Coupling

The most robust and chemoselective method for synthesizing N-aryl piperidines like EPPC is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling of aryl halides with secondary cyclic amines circumvents the harsh conditions and poor regioselectivity associated with classical nucleophilic aromatic substitution (SₙAr).

Causality of Experimental Choices
  • Catalyst Precursor (Pd₂(dba)₃) : Provides a stable, zero-valent palladium source that readily dissociates its dibenzylideneacetone ligands in solution to enter the catalytic cycle.

  • Ligand (BINAP) : The bidentate nature of rac-BINAP enforces a rigid cis-coordination geometry around the Pd(II) center. This spatial arrangement is crucial; it accelerates the final reductive elimination step and sterically suppresses unwanted β-hydride elimination, which would otherwise yield oxidized piperidine byproducts.

  • Base (NaOtBu) : A strong, sterically hindered base is required to deprotonate the coordinated amine (Ar-Pd(II)-NHR₂) to form the requisite palladium amido complex (Ar-Pd(II)-NR₂) without acting as a competing nucleophile.

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol is adapted from standardized pharmaceutical workflows for indole and piperidine derivatives [3][4].

  • System Preparation : In an oven-dried Schlenk flask under a strict argon atmosphere, combine 0.36 mmol of Pd₂(dba)₃ (173 mg) and 0.9 mmol of BINAP (560 mg) in 20 mL of anhydrous toluene. Stir at room temperature for 15 minutes to generate the active Pd(0)-BINAP complex.

  • Base Addition : Add 13.5 mmol of sodium tert-butoxide (1.3 g) to the reaction mixture.

  • Substrate Introduction : Sequentially inject 10 mmol of bromobenzene (1.6 g) and 11 mmol of ethyl isonipecotinate (1.7 g). The slight excess of the amine ensures complete conversion of the aryl halide.

  • Thermal Coupling : Heat the reaction mixture to 80°C and maintain stirring for 12–18 hours. The reaction transitions from oxidative addition of bromobenzene to amine coordination, deprotonation, and finally reductive elimination of EPPC.

  • Quench and Extraction : Cool the mixture to room temperature. Quench with saturated aqueous ammonium chloride to neutralize the excess base. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) to isolate EPPC.

BuchwaldHartwig A Pd2(dba)3 + BINAP Catalyst Pre-activation B Bromobenzene Oxidative Addition A->B Toluene, 15 min RT C Ethyl Isonipecotinate Amine Coordination B->C Ar-Pd(II)-Br Formation D NaOtBu Addition Deprotonation C->D Amine Binding E Ethyl 1-phenylpiperidine -4-carboxylate Reductive Elimination D->E 80°C, 12-18 hr E->A Pd(0) Regeneration

Catalytic cycle and workflow of the Buchwald-Hartwig amination for EPPC synthesis.

Analytical Characterization Standards

To ensure the integrity of the synthesized EPPC, the following analytical benchmarks must be met to validate the structure and purity of the compound [3]:

  • ¹H NMR (400 MHz, CDCl₃) : The spectrum should exhibit characteristic aliphatic multiplets for the piperidine ring at δ 1.47-1.77 (m, 4H) and δ 1.89-2.03 (m, 4H). The methine proton adjacent to the ester appears at δ 2.58 (tt, J=12.1, 3.3 Hz, 1H). The aromatic protons of the N-phenyl group resonate between δ 7.12-7.40 (m, 5H).

  • LC/MS (ESI) : A clear molecular ion peak at m/z 234 [M+H]⁺ confirms the molecular weight (233.31 g/mol ).

Advanced Catalytic Applications: Organoborane-Mediated Hydride Abstraction

Beyond its role as a static building block, EPPC serves as a dynamic substrate in advanced organocatalysis. Recent breakthroughs in main-group catalysis have demonstrated the utility of electron-deficient organoboranes, specifically tris(pentafluorophenyl)borane[B(C₆F₅)₃], in the α-functionalization of amines [5][6].

Mechanistic Pathway

B(C₆F₅)₃ acts as a highly electrophilic Lewis acid capable of abstracting a hydride from the α-amino C(sp³)–H bond of the piperidine ring in EPPC. This abstraction generates a highly reactive iminium hydridoborate ion pair.

In the presence of specific coupling partners (e.g., benzo[c]isoxazoles), this intermediate undergoes a[4+2] cycloaddition followed by C–N bond cleavage. For EPPC, the presence of the C4-ethyl ester group is strategically significant; following the initial ring cleavage that yields a secondary amine, an intermolecular condensation occurs between this amine and the ester moiety. This cascade reaction elegantly delivers a complex lactam derivative, showcasing EPPC's potential in synthesizing highly functionalized, fused heterocyclic architectures without the need for transition-metal catalysts.

Organoborane S Ethyl 1-phenylpiperidine -4-carboxylate I1 Iminium Hydridoborate Reactive Intermediate S->I1 α-Hydride Abstraction Cat B(C6F5)3 Catalyst Lewis Acid Cat->I1 Catalytic Activation I2 C-N Bond Cleavage Secondary Amine Formation I1->I2 Nucleophilic Attack P Lactam Derivative Intramolecular Condensation I2->P Ester Condensation

B(C6F5)3-catalyzed α-amino C(sp3)–H hydride abstraction and lactam derivatization.

References

  • Abe, H., et al. "Indole derivatives as somatostatin agonists or antagonists." US Patent 20060223826A1, published October 5, 2006.
  • Gillions, J. P., et al. "Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction." Synlett, vol. 34, 2023, pp. 2117–2128. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of N-Phenylpiperidine Carboxylate Derivatives

An In-Depth Technical Guide on the . Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of N-phenylpiperidine carboxylate derivatives .

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the .

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of N-phenylpiperidine carboxylate derivatives . These scaffolds, structurally related to opioid analgesics (e.g., meperidine precursors) and GABA uptake inhibitors, present unique stability challenges due to the electronic conjugation between the nitrogen lone pair and the N-phenyl ring. This guide details the conformational energetics, hydrolysis kinetics, and oxidative liabilities of this class, offering actionable protocols for researchers in medicinal chemistry and formulation science.

Structural & Electronic Fundamentals

The N-Phenylpiperidine Scaffold

Unlike N-alkyl piperidines (pKa ~10-11), the N-phenylpiperidine moiety is significantly less basic (pKa ~5.0–6.0) due to the delocalization of the nitrogen lone pair into the aromatic


-system. This electronic effect has two critical consequences for stability:
  • Reduced Salt Stability: Salts formed with weak acids may dissociate or exhibit hygroscopicity, as the protonated species is a strong conjugate acid.

  • Conformational Flattening: The conjugation favors a geometry where the N-phenyl ring is partially planar with the nitrogen lone pair, influencing the ring pucker.

Conformational Analysis (The "Anomeric" Effect)

Thermodynamic stability is governed by the equilibrium between chair conformers. In 1-phenylpiperidine-4-carboxylates, two major steric/electronic vectors compete:

  • N-Phenyl Orientation: While bulky N-alkyl groups strictly prefer the equatorial position (

    
    -value > 2.5 kcal/mol), the N-phenyl group has a reduced equatorial preference (
    
    
    
    -value ~1.0 kcal/mol) due to "allylic-like" strain (A(1,3) strain) between the ortho-protons of the phenyl ring and the equatorial
    
    
    -protons of the piperidine.
  • Carboxylate Orientation: The ester group at C4 typically prefers the equatorial position to avoid 1,3-diaxial interactions.

Thermodynamic Equilibrium: The most stable conformer typically places the bulky carboxylate group equatorially. However, the N-phenyl group may adopt a twisted orientation or populate the axial conformer more readily than aliphatic analogs, affecting the vector of nucleophilic attack during hydrolysis.

Conformation Conf_Eq Equatorial-Phenyl / Equatorial-Ester (Major Conformer) Minimizes 1,3-diaxial strain TS Ring Flip Transition State (Twist-Boat) Conf_Eq->TS ΔG‡ ~10 kcal/mol Conf_Ax Axial-Phenyl / Equatorial-Ester (Minor Conformer) Stabilized by conjugation/steric relief Conf_Ax->TS TS->Conf_Eq TS->Conf_Ax

Caption: Conformational equilibrium of 1-phenylpiperidine-4-carboxylate. The equatorial conformer is thermodynamically dominant, but the energy barrier to the axial N-phenyl form is lower than in N-alkyl analogs.

Thermodynamic Stability Parameters

Hydrolysis Kinetics (Chemical Stability)

The primary degradation pathway is the hydrolysis of the ester to the carboxylic acid and alcohol.

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) is the most relevant pathway under physiological or formulation conditions (pH 7.4–9.0).
    
  • Electronic Influence: The N-phenyl ring is electron-withdrawing relative to an N-alkyl group. This reduces the electron density on the piperidine ring, inductively making the carbonyl carbon of the 4-carboxylate slightly more electrophilic and susceptible to hydrolysis compared to meperidine analogs.

  • Hammett Correlation: Substituents on the N-phenyl ring (e.g., p-Cl, p-OMe) modulate this rate. Electron-withdrawing groups (EWGs) accelerate hydrolysis; electron-donating groups (EDGs) retard it.

Oxidative Liability

The N-phenyl group introduces a risk of oxidation not present in simple piperidines.

  • Pathway: N-hydroxylation or

    
    -carbon oxidation can lead to reactive iminium species or quinone imines, particularly if the phenyl ring is electron-rich (e.g., p-OH, p-NH2).
    
  • Mitigation: Storage under inert atmosphere (

    
    /Ar) and use of antioxidants (e.g., sodium metabisulfite) is critical for liquid formulations.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Hydrolysis Rate Constants ( )

Purpose: To quantify the thermodynamic stability of the ester bond at varying pH levels.

Reagents:

  • Buffer systems: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).

  • Internal Standard: Benzoic acid or Caffeine (chemically inert).

  • Solvent: Acetonitrile (ACN) / Buffer (20:80 v/v).

Workflow:

  • Preparation: Dissolve derivative (100

    
    M) in thermostated buffer (
    
    
    
    C).
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
    L cold ACN + 0.1% Formic Acid to stop reaction.
    
  • Analysis: HPLC-UV/Vis (254 nm). Monitor loss of parent peak and appearance of acid metabolite.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: pKa Determination via Potentiometric Titration

Purpose: To determine the ionization state of the piperidine nitrogen, crucial for solubility and salt selection.

Workflow:

  • Calibration: Calibrate pH meter with standards (pH 4.01, 7.00, 10.00).

  • Dissolution: Dissolve 5 mg of compound in 20 mL degassed water (use <5% MeOH if insoluble).

  • Titration: Titrate with 0.01 M NaOH (if starting as HCl salt) or 0.01 M HCl (if free base) under

    
     purge.
    
  • Data Processing: Use the Bjerrum plot or Gran plot method to identify the inflection point.

    • Validation Check: The pKa should be between 4.5–6.5. If >9.0, check for N-dealkylation or impurities.

Stability Testing Workflow

The following diagram outlines the decision matrix for assessing the stability of a new N-phenylpiperidine derivative during lead optimization.

StabilityWorkflow Start New N-Phenylpiperidine Derivative SolidState Solid State Stress (60°C / 75% RH, 2 weeks) Start->SolidState Solution Solution State Stress (pH 1-13, 24h, 37°C) Start->Solution Analysis HPLC-MS Analysis SolidState->Analysis Solution->Analysis Decision1 Degradation > 5%? Analysis->Decision1 Path_Hyd Major Product: Carboxylic Acid Decision1->Path_Hyd Yes (Hydrolysis) Path_Ox Major Product: N-Oxide / Quinone Decision1->Path_Ox Yes (Oxidation) Pass Stable Candidate Proceed to Dev Decision1->Pass No Action_Hyd Action: Increase Steric Bulk around Ester or Bioisostere Path_Hyd->Action_Hyd Action_Ox Action: Add Antioxidants or Remove e- rich groups Path_Ox->Action_Ox

Caption: Logical workflow for stability assessment. Differentiates between hydrolytic instability (ester cleavage) and oxidative instability (N-phenyl oxidation).

Data Summary: Substituent Effects

The thermodynamic stability of the ester bond is heavily influenced by the substituents on the N-phenyl ring.

Substituent (R) on N-PhElectronic Effect (

)
Predicted pKa (N)Hydrolysis Rate (

)
Stability Risk
-H (Unsubstituted)None~5.21.0 (Ref)Moderate
-NO2 (para)Strong EWG~2.5> 10.0High (Rapid Hydrolysis)
-OMe (para)EDG~5.8< 0.5Low (Stable Ester)
-OH (para)EDG + Redox Active~6.0< 0.5High (Oxidative)

Note: Data derived from Hammett equation correlations for benzoate ester hydrolysis and aniline pKa shifts.

References

  • Conformational Analysis of N-Phenylpiperidines Title: Molecular structure and conformational behavior of N-phenylpiperidine.[1][2] Source: Journal of Molecular Structure / NIST Link:

  • Hydrolysis Kinetics of Piperidine Esters Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Source: ChemRxiv Link:

  • Properties of 1-Phenylpiperidine-4-carboxylic acid Title: 1-Phenylpiperidine-4-carboxylic acid Chemical Properties. Source: EPA CompTox Chemicals Dashboard Link:[3]

  • Meperidine Analog Stability Title: Meperidine | C15H21NO2 | CID 4058. Source: PubChem Link:[4][3][5]

Sources

Exploratory

Pharmacological Significance and Synthetic Utility of Ethyl 1-phenylpiperidine-4-carboxylate

The following technical guide details the pharmacological significance and synthetic utility of Ethyl 1-phenylpiperidine-4-carboxylate . A Technical Guide for Drug Development Professionals[1] Executive Summary & Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological significance and synthetic utility of Ethyl 1-phenylpiperidine-4-carboxylate .

A Technical Guide for Drug Development Professionals[1]

Executive Summary & Molecular Identity[1]

Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3), also known as Ethyl N-phenylisonipecotate , represents a critical structural scaffold in medicinal chemistry.[1] Unlike its regioisomer, the controlled substance precursor Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine Intermediate B), this molecule features the phenyl group attached to the nitrogen (N-1) rather than the carbon backbone (C-4).[1]

This structural distinction is pharmacologically pivotal.[1] While C-4 phenylpiperidines are classic mu-opioid receptor agonists (e.g., Meperidine), N-1 phenylpiperidines serve as versatile precursors for:

  • Somatostatin Receptor Modulators: Used in the development of non-peptide agonists for metabolic and neuroendocrine disorders.[1]

  • Sigma Receptor Ligands: The N-phenylpiperidine moiety is a privileged pharmacophore for Sigma-1 (

    
    ) receptor binding, implicated in neuroprotection and analgesia.[1]
    
  • Antimicrobial Agents: Precursors for fused heterocyclic systems (e.g., triazoles) with antitubercular activity.[1]

Molecular Specifications
PropertySpecification
IUPAC Name Ethyl 1-phenylpiperidine-4-carboxylate
CAS Number 247022-37-3
Molecular Formula C

H

NO

Molecular Weight 233.31 g/mol
Key Functional Groups Ethyl ester (C-4), N-linked Phenyl ring
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water

Pharmacological Applications & Mechanism[1]

Somatostatin Receptor Modulation

Research indicates the utility of Ethyl 1-phenylpiperidine-4-carboxylate as an intermediate in synthesizing non-peptide somatostatin agonists.[1] Somatostatin (SRIF) regulates endocrine systems, affecting insulin, glucagon, and growth hormone release.[1]

  • Mechanism: The piperidine ring provides a rigid scaffold that positions the N-phenyl group to interact with hydrophobic pockets in the Somatostatin receptor (SSTR) subtypes, particularly SSTR2 and SSTR4.[1]

  • Application: Derivatives synthesized from this ester are explored for treating acromegaly and diabetic retinopathy.[1]

Sigma-1 ( ) Receptor Targeting

The N-phenylpiperidine motif is a "privileged structure" for


 receptors.[1]
  • Pharmacophore Relevance: High-affinity

    
     ligands often require a basic nitrogen flanked by hydrophobic regions.[1] The N-phenyl group provides the necessary lipophilicity, while the ester functionality at C-4 allows for derivatization into amides or alcohols to tune binding affinity.[1]
    
  • Therapeutic Scope: Ligands derived from this precursor are investigated for neuropathic pain management and cognitive enhancement.[1]

Antitubercular Scaffolds

Recent medicinal chemistry efforts have utilized this ester to generate piperidine-fused 5-thioxo-1H-1,2,4-triazoles .[1]

  • Pathway: The ester is converted to a hydrazide, which then undergoes cyclization.[1]

  • Significance: These derivatives have shown activity against Mycobacterium tuberculosis (H37Rv strain), demonstrating the scaffold's utility beyond CNS pharmacology.[1]

Synthetic Protocols

The following protocols are designed for high reproducibility and yield.

Protocol A: Synthesis of Ethyl 1-phenylpiperidine-4-carboxylate

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

This modern approach is superior to nucleophilic substitution (SNAr) due to milder conditions and higher specificity.[1]

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[1]

  • Bromobenzene (1.2 equiv)[1]

  • Pd(OAc)

    
     (1-2 mol%)[1]
    
  • BINAP (Ligand, 2-3 mol%)[1]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.4 equiv)[1]
  • Toluene (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with Pd(OAc)

    
    , BINAP, and Cs
    
    
    
    CO
    
    
    under an inert atmosphere (Nitrogen or Argon).
  • Addition: Add anhydrous toluene, followed by Ethyl isonipecotate and Bromobenzene.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium residues.[1] Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

  • Validation: Confirm structure via

    
    H-NMR (Look for N-phenyl aromatic protons at 6.8–7.3 ppm).
    
Protocol B: Reduction to (1-Phenyl-4-piperidinyl)methanol

Methodology: Hydride Reduction[1]

This converts the ester into a primary alcohol, a key intermediate for further functionalization.[1]

Reagents:

  • Ethyl 1-phenylpiperidine-4-carboxylate (1.0 equiv)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    , 2.0 equiv)[1]
    
  • Tetrahydrofuran (THF, Anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Place LiAlH

    
     in a dry 3-neck flask under Nitrogen. Suspend in anhydrous THF at 0°C.
    
  • Addition: Dissolve the ester in THF and add dropwise to the LiAlH

    
     suspension, maintaining the temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), followed by 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular precipitate. Dry the organic phase over MgSO

    
     and concentrate to yield the alcohol (CAS: 697306-45-9).[1]
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways originating from Ethyl isonipecotate, highlighting the pivotal role of the N-phenyl intermediate.

G start Ethyl Isonipecotate (Precursor) reaction Pd-Catalyzed Amination (Buchwald-Hartwig) start->reaction + Bromobenzene core Ethyl 1-phenylpiperidine- 4-carboxylate (Target Scaffold) reaction->core path_A LiAlH4 Reduction core->path_A path_B Hydrazine Hydrate core->path_B path_C Amidation & Derivatization core->path_C prod_A (1-Phenyl-4-piperidinyl)methanol (Linker/Intermediate) path_A->prod_A prod_B Piperidine-fused Triazoles (Antitubercular) path_B->prod_B prod_C Somatostatin Receptor Agonists path_C->prod_C

Figure 1: Divergent synthetic pathways utilizing Ethyl 1-phenylpiperidine-4-carboxylate as a core scaffold.[1]

References

  • US Patent Office. (2006).[1] Somatostatin Agonists and Methods of Use.[1] US Patent Application 2006/0223826A1.[1] Link

  • Mao, J., et al. (2023).[1] Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction.[1][3] Thieme Connect.[1] Link

  • ChemicalBook. (2025).[1] Synthesis of (1-Phenyl-4-piperidinyl)methanol.[1][2]Link[1]

  • Scribd. (2026).[1] Piperidine Fused 5-thioxo-1H-1,2,4-triazoles: Synthesis and Antitubercular Activity.[1]Link

  • MolCore. (2025).[1] Ethyl 1-phenylpiperidine-4-carboxylate Product Specifications.Link[1][4]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of Ethyl 1-Phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical analysis of ethyl 1-phenylpiperidine-4-carboxylate, focusing on the determination of its molecular weight and chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of ethyl 1-phenylpiperidine-4-carboxylate, focusing on the determination of its molecular weight and chemical formula. As a compound of interest in medicinal chemistry and drug development, precise characterization is paramount. This document outlines the theoretical basis and experimental protocols for establishing the molecular identity of this N-arylpiperidine derivative.

Section 1: Elucidating the Core Structure

Ethyl 1-phenylpiperidine-4-carboxylate is a tertiary amine and an ethyl ester derivative of 1-phenylpiperidine-4-carboxylic acid. The core structure consists of a piperidine ring N-substituted with a phenyl group. At the C4 position of the piperidine ring, an ethyl carboxylate group is attached. Understanding this structure is the foundational step for all subsequent analytical interpretations.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 6 (from the phenyl ring) + 5 (from the piperidine ring) + 2 (from the ethyl group) + 1 (from the carboxylate group) = 14

  • Hydrogen (H): 5 (from the phenyl ring) + 8 (from the piperidine ring) + 5 (from the ethyl group) = 18

  • Nitrogen (N): 1 (from the piperidine ring)

  • Oxygen (O): 2 (from the carboxylate group)

Thus, the molecular formula for ethyl 1-phenylpiperidine-4-carboxylate is C₁₄H₁₉NO₂ .

Section 2: Molecular Weight Determination: Theoretical and Experimental Approaches

The molecular weight of a compound is a fundamental physical property. It can be calculated theoretically from the molecular formula and determined experimentally using techniques such as mass spectrometry.

Theoretical Molecular Weight

The theoretical molecular weight is calculated using the average atomic masses of the constituent elements.

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (C)1412.011168.154
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 233.311

The nominal molecular weight, which is the sum of the integer masses of the most abundant isotopes, is 233 g/mol .

Experimental Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] For the determination of molecular weight, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, often to within a few parts per million (ppm).[3]

Experimental Workflow: Molecular Weight Determination by HRMS

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Dissolve Ethyl 1-phenylpiperidine- 4-carboxylate in a suitable solvent (e.g., acetonitrile/water) B Introduce sample into the ion source (e.g., ESI) A->B Injection C Generate protonated molecular ions [M+H]⁺ B->C Ionization D Separate ions based on m/z in the mass analyzer C->D Acceleration & Separation E Detect ions and generate mass spectrum D->E Detection F Identify the [M+H]⁺ peak E->F Spectrum Interpretation G Determine the accurate mass of the molecular ion F->G Peak Analysis H Compare experimental mass with theoretical exact mass G->H Validation cluster_0 Sample Preparation cluster_1 Combustion Analysis cluster_2 Detection & Quantification A Weigh a precise amount of the purified compound B Combust the sample in a stream of pure oxygen A->B Introduction into Analyzer C Convert C to CO₂, H to H₂O, and N to N₂ (or NOx) B->C High-Temperature Oxidation D Separate the gaseous products C->D Gas Chromatography E Measure the amounts of CO₂, H₂O, and N₂ D->E Thermal Conductivity Detection F Calculate the mass percentages of C, H, and N E->F Stoichiometric Calculation G Compare with theoretical percentages F->G Validation

Caption: Workflow for elemental analysis.

Protocol for CHN Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of the highly purified ethyl 1-phenylpiperidine-4-carboxylate is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 900-1200 °C. In the presence of a catalyst and a stream of pure oxygen, the compound is completely combusted.

  • Reduction and Separation: The resulting gases (CO₂, H₂O, and nitrogen oxides) are passed through a reduction furnace containing copper to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated, typically by gas chromatography.

  • Detection: A thermal conductivity detector measures the amount of each gas.

  • Calculation: The instrument's software calculates the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

Theoretical vs. Experimental Elemental Composition

ElementTheoretical Mass %Expected Experimental Range (%)
Carbon (C)72.0771.77 - 72.37
Hydrogen (H)8.217.91 - 8.51
Nitrogen (N)6.005.70 - 6.30
Oxygen (O)*13.71-

*Oxygen is typically determined by difference.

The experimental results should fall within ±0.3% of the theoretical values to confirm the elemental composition and, by extension, the empirical and molecular formulas of the compound. [4]

Section 4: Conclusion

The comprehensive analysis of ethyl 1-phenylpiperidine-4-carboxylate, integrating theoretical calculations with experimental data from high-resolution mass spectrometry and elemental analysis, provides a robust framework for its structural confirmation. This multi-faceted approach ensures the scientific integrity of subsequent research and development activities by establishing a definitive molecular identity for this important compound. The methodologies described herein represent the gold standard for the characterization of novel chemical entities in the pharmaceutical sciences.

References

  • Axios Research. (n.d.). ethyl1-ethyl-4-phenylpiperidine-4-carboxylate - CAS - 28018-10-2. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • Molport. (n.d.). Compound ethyl 1-(4-acetylbenzene-1-sulfonyl)-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for ethyl 1-phenylpiperidine-4-carboxylate

Application Note: Scalable Synthesis Protocols for Ethyl 1-phenylpiperidine-4-carboxylate via Palladium-Catalyzed C–N Cross-Coupling Strategic Overview & Chemical Context Ethyl 1-phenylpiperidine-4-carboxylate is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for Ethyl 1-phenylpiperidine-4-carboxylate via Palladium-Catalyzed C–N Cross-Coupling

Strategic Overview & Chemical Context

Ethyl 1-phenylpiperidine-4-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of analgesics, chemokine receptor antagonists, and metabotropic glutamate receptor (mGluR) modulators [4]. Historically, N-arylation of piperidine derivatives relied on harsh nucleophilic aromatic substitution (S_NAr) or Ullmann-type condensations, which suffer from poor functional group tolerance and require highly activated aryl halides.

To meet the stringent purity and scalability requirements of modern drug development, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as the definitive standard[2]. This guide details the causal logic, quantitative optimization, and self-validating protocols for synthesizing ethyl 1-phenylpiperidine-4-carboxylate at both batch and continuous-flow scales.

Mechanistic Causality & System Design

The synthesis relies on the cross-coupling of ethyl isonipecotinate and bromobenzene. The catalytic cycle is a highly orchestrated sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination.

Causality in Catalyst & Ligand Selection: While classical protocols utilize Pd2(dba)3 and the bidentate ligand BINAP [1], this system often requires high temperatures (85–100 °C) and extended reaction times due to the slow reductive elimination of the rigid bidentate intermediate. Transitioning to a bulky, electron-rich monodentate ligand like RuPhos fundamentally alters the reaction kinetics. The steric bulk of RuPhos accelerates the rate-limiting reductive elimination step and suppresses unwanted β-hydride elimination, allowing for lower catalyst loadings and higher yields[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L Pd0->OxAdd + Bromobenzene AmineCoord Amine Binding Ar-Pd(II)(Br)(HNR2)L OxAdd->AmineCoord + Ethyl isonipecotinate Deprot Deprotonation Ar-Pd(II)(NR2)L AmineCoord->Deprot + Base - Base•HBr RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Release of Ethyl 1-phenylpiperidine-4-carboxylate

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Quantitative Process Optimization

The choice of base is the most critical variable for scalability. Sodium tert-butoxide (NaOtBu) is kinetically rapid but generates insoluble NaBr in toluene, which forms a thick suspension in batch and causes catastrophic clogging in continuous flow microreactors [3]. Furthermore, strong alkoxides can cause trace transesterification of the ethyl ester if moisture introduces free alcohols.

To engineer a scalable, self-validating system, we substitute NaOtBu with either Cs2CO3 (for batch) or the soluble organic superbase DBU (for continuous flow).

Table 1: Catalyst & Base Optimization for Scalable Synthesis

Catalyst SystemBaseSolventTemp (°C)TimeYield (%)Scalability Profile
Pd2(dba)3 / BINAPNaOtBuToluene851.5 h82%Baseline batch protocol; prone to heterogeneous scaling issues [1].
Pd(OAc)2 / RuPhosCs2CO3Toluene902.0 h94%Optimized batch; high functional group tolerance, prevents ester cleavage.
Pd(OAc)2 / RuPhosDBUToluene11015 min96%Optimized flow; maintains homogeneous phase, zero microreactor clogging [3].

Self-Validating Experimental Protocols

Protocol A: Scalable Batch Synthesis (100 g Scale)

This protocol utilizes the Cs2CO3/RuPhos system to maximize chemoselectivity and yield.

  • System Purging: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with ultra-high purity N2 for 15 minutes.

  • Reagent Charging: Charge the reactor with Pd(OAc)2 (1.43 g, 1.0 mol%) and RuPhos (5.96 g, 2.0 mol%). Add anhydrous Toluene (800 mL) and stir at 25 °C for 15 minutes until a homogenous pre-catalyst solution forms.

  • Substrate Addition: Add bromobenzene (100.0 g, 637 mmol) and ethyl isonipecotinate (110.1 g, 700 mmol, 1.1 equiv).

  • Base Introduction: Add finely milled anhydrous Cs2CO3 (290.6 g, 892 mmol, 1.4 equiv) in a single portion. Causality Note: Milling Cs2CO3 increases the surface area, overcoming the mass-transfer limitations inherent to heterogeneous inorganic bases.

  • Thermal Activation: Ramp the internal temperature to 90 °C.

  • In-Process Control (IPC) & Self-Validation: After 1.5 hours, withdraw a 50 µL aliquot, quench with 500 µL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC (254 nm). The protocol dictates that the reaction must only proceed to workup when bromobenzene conversion is ≥ 99.0%.

  • Workup: Cool to 20 °C. Add DI water (500 mL) to dissolve the inorganic salts. Separate the organic layer, wash with brine (300 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Continuous Flow Synthesis (Kilogram-Scale Throughput)

This advanced protocol utilizes DBU to maintain a completely homogeneous reaction matrix, preventing the precipitation of bromide salts that typically clog flow reactors [3].

FlowSetup FeedA Feed A: Bromobenzene + Ethyl isonipecotinate (Toluene) Mixer T-Micromixer FeedA->Mixer FeedB Feed B: Pd(OAc)2 + RuPhos + DBU (Base) (Toluene) FeedB->Mixer Reactor Heated Flow Reactor (110°C, 100 psi) Mixer->Reactor Quench In-line Aqueous Extraction Reactor->Quench Collection Continuous Product Collection Quench->Collection

Figure 2: Continuous flow reactor configuration for scalable C-N cross-coupling.

  • Feed Preparation:

    • Feed A: Dissolve bromobenzene (1.0 M) and ethyl isonipecotinate (1.1 M) in anhydrous toluene.

    • Feed B: Dissolve Pd(OAc)2 (0.02 M), RuPhos (0.04 M), and DBU (1.5 M) in anhydrous toluene.

  • Reactor Priming: Flush a perfluoroalkoxy (PFA) or stainless-steel coil reactor (15 mL internal volume) with anhydrous toluene at 2.0 mL/min. Set the backpressure regulator (BPR) to 100 psi to prevent solvent boiling.

  • Steady-State Operation: Heat the reactor coil to 110 °C. Pump Feed A and Feed B at 0.5 mL/min each (Total flow rate = 1.0 mL/min), yielding a residence time (tR) of exactly 15 minutes.

  • In-Line Quench: Direct the reactor effluent into a continuous liquid-liquid separator, merging with an aqueous stream of 0.5 M HCl (1.0 mL/min) to neutralize excess DBU and quench the catalyst.

  • Collection: Collect the organic phase continuously. The homogeneous nature of this setup allows for uninterrupted operation, generating ~140 g of product per hour.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material, validate the isolated ethyl 1-phenylpiperidine-4-carboxylate against the following analytical benchmarks:

  • HPLC Purity: >98.5% (C18 Column, Gradient: 10% to 90% MeCN in H2O with 0.1% TFA over 10 min, RT ≈ 6.8 min).

  • 1H NMR (400 MHz, CDCl3): Diagnostic peaks must include the ethyl ester moiety at δ 4.15 (q, J = 7.1 Hz, 2H) and δ 1.25 (t, J = 7.1 Hz, 3H), alongside the distinct downfield aromatic protons of the N-phenyl ring at δ 6.95–6.85 (m, 3H) and δ 7.25 (t, 2H).

References

  • US 2006/0223826A1 - Googleapis.
  • Source: Organic Process Research & Development, ACS Publications. Provides mechanistic insights into scalable piperidine aminations and ligand optimization.
  • Source: National Institutes of Health (NIH). Discusses advanced catalytic systems and the critical adaptations required for continuous flow Buchwald-Hartwig aminations.
  • Source: Royal Society of Chemistry (RSC) Books. Explores the widespread application of 4-substituted piperidines in the synthesis of active pharmaceutical ingredients.
Application

Reagents for N-arylation of ethyl isonipecotate to form ethyl 1-phenylpiperidine-4-carboxylate

Executive Summary & Strategic Context The N-arylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) is a pivotal transformation in the synthesis of phenylpiperidine scaffolds, a structural motif ubiquitous in a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The N-arylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) is a pivotal transformation in the synthesis of phenylpiperidine scaffolds, a structural motif ubiquitous in analgesic pharmacophores (e.g., Pethidine analogues) and neuroactive ligands.

While nucleophilic aromatic substitution (


) is theoretically possible, it requires electron-deficient aryl halides and harsh conditions that often degrade the ester moiety. For non-activated aryl halides (e.g., bromobenzene, iodobenzene), transition-metal-catalyzed cross-coupling is the industry standard.

This guide details three distinct protocols optimized for specific project phases:

  • Protocol A (Buchwald-Hartwig): Highest yield and functional group tolerance; ideal for Discovery Chemistry.

  • Protocol B (Ullmann-Ma): Cost-effective, copper-mediated; ideal for Process Scale-up.

  • Protocol C (Chan-Lam): Mild, oxidative coupling; ideal for late-stage functionalization or when avoiding halides.

Critical Reagent Selection & Mechanistic Rationale

The Substrate Challenge: Ester Stability

The primary failure mode in this transformation is the hydrolysis or transesterification of the ethyl ester group.

  • Avoid: Strong alkoxide bases (e.g., NaOMe, LiOtBu) in alcoholic solvents, or hydroxides (NaOH/KOH) at high temperatures.

  • Select: Carbonate bases (

    
    , 
    
    
    
    ) or phosphate bases (
    
    
    ) to maintain ester integrity.
Catalyst Systems[1][2][3][4][5][6][7][8]
FeatureBuchwald-Hartwig (Pd)Ullmann-Ma (Cu)Chan-Lam (Cu-Oxidative)
Metal Source ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or


(Copper Iodide)

Ligand RuPhos or XPhos L-Proline or DMEDA Pyridine / TEA (Base/Ligand)
Coupling Partner Aryl Bromide/ChlorideAryl Iodide (preferred)Aryl Boronic Acid
Key Advantage Works on chlorides; <1% catalyst load.Cheap metal; industrial robust.Room temp; open air; avoids halides.
Primary Risk Pd scavenging required post-rxn.High temp required (80-100°C).Variable yields; stoichiometric Cu often used.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: High-value intermediates, unactivated aryl chlorides/bromides.

Reagents:

  • Substrate: Ethyl isonipecotate (1.0 equiv)

  • Electrophile: Bromobenzene (1.1 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: RuPhos (2-4 mol%) — Selected for high activity with secondary amines and steric bulk tolerance.

  • Base:

    
     (2.0 equiv) — Crucial for preventing ester hydrolysis.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     and RuPhos. Add 1 mL of solvent and stir at RT for 5 minutes to generate the active 
    
    
    
    species.
  • Substrate Addition: Add

    
    , ethyl isonipecotate, and bromobenzene to the vial.
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles).

  • Reaction: Heat to 85°C for 4–12 hours. Monitor conversion by LC-MS (Target M+H: ~234.15).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Flash chromatography (Hexane:EtOAc 9:1 to 7:3).

Protocol B: Copper-Catalyzed Ullmann-Ma Coupling

Best for: Kilogram-scale production, cost reduction.

Reagents:

  • Substrate: Ethyl isonipecotate (1.0 equiv)

  • Electrophile: Iodobenzene (1.2 equiv) — Iodides are significantly more reactive than bromides in Ullmann coupling.

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: L-Proline (20 mol%) — The "Ma Ligand" accelerates the oxidative addition step.

  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: DMSO (Dimethyl sulfoxide) — High dielectric constant stabilizes the polar transition state.

Step-by-Step Methodology:

  • Charge: Combine CuI, L-Proline, and

    
     in a reaction vessel.
    
  • Solvent: Add DMSO and stir for 10 mins to solubilize the catalytic complex.

  • Reactants: Add ethyl isonipecotate and iodobenzene.

  • Reaction: Heat to 90°C under an inert atmosphere (

    
    ) for 16–24 hours.
    
    • Note: If using Bromobenzene, increase temperature to 110°C and reaction time to 36h.

  • Quench: Dilute with water and extract with EtOAc (3x). The DMSO stays in the aqueous phase.

  • Wash: Wash organic layer with brine to remove residual DMSO. Dry over

    
    .[2]
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycles for both the Palladium (Buchwald) and Copper (Ullmann) pathways, highlighting the critical ligand roles.

ReactionPathways cluster_Pd Protocol A: Buchwald-Hartwig (Pd/RuPhos) cluster_Cu Protocol B: Ullmann-Ma (Cu/L-Proline) Pd_Pre Pd(OAc)2 + RuPhos Pd_0 L-Pd(0) Active Pd_Pre->Pd_0 Reduction Cu_I Cu(I)-L-Proline OxAdd_Pd Oxidative Addition (Ar-Pd-Br) Pd_0->OxAdd_Pd + Ph-Br AmineBind_Pd Amine Coordination (Base assisted) OxAdd_Pd->AmineBind_Pd + Amine + Cs2CO3 RedElim_Pd Reductive Elimination AmineBind_Pd->RedElim_Pd RedElim_Pd->Pd_0 Product Release OxAdd_Cu Oxidative Addition (Ar-Cu(III)-I) Cu_I->OxAdd_Cu + Ph-I NucSub Nucleophilic Substitution OxAdd_Cu->NucSub + Amine + K3PO4 RedElim_Cu Reductive Elimination NucSub->RedElim_Cu RedElim_Cu->Cu_I Product Release

Caption: Comparative Catalytic Cycles. Top (Blue): Pd(0)/RuPhos cycle favoring unactivated bromides. Bottom (Red): Cu(I)/L-Proline cycle favoring iodides via Cu(III) intermediate.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive catalyst.Ensure solvent is degassed (O2 kills Pd(0)). Switch to pre-formed catalyst (e.g., XPhos Pd G3).
Ester Hydrolysis (Acid product formed) Base is too strong or wet solvent.Switch from NaOtBu to

or

. Dry solvent over molecular sieves.
Product is Black/Colored Residual metal contamination.Pd: Use scavenger resin (SiliaMetS® Thiol) or wash with N-acetylcysteine. Cu: Wash with aqueous

(turns blue as it complexes Cu).
Regio-isomers (rare) Not applicable for this substrate.N/A (Piperidine nitrogen is the only nucleophile).

References

  • Buchwald-Hartwig Amination of Secondary Amines

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.
    • Source: (Note: While title says Cu, this paper contrasts Pd/Cu methods and establishes ligand effects).

  • RuPhos Ligand Specificity

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5] Chemical Reviews.

    • Source:

  • Ullmann-Ma Reaction (Amino Acid Ligands)

    • Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines.
    • Source:

  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[6]

    • Source:

Sources

Method

Application Note &amp; Protocol Guide: Step-by-Step Esterification of 1-Phenylpiperidine-4-carboxylic Acid

Introduction: The Strategic Importance of the 1-Phenylpiperidine-4-carboxylate Scaffold The 1-phenylpiperidine-4-carboxylic acid framework and its corresponding esters are privileged scaffolds in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1-Phenylpiperidine-4-carboxylate Scaffold

The 1-phenylpiperidine-4-carboxylic acid framework and its corresponding esters are privileged scaffolds in modern medicinal chemistry and drug development. Piperidine rings are among the most ubiquitous heterocycles in pharmaceuticals, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] When functionalized at the 4-position with a carboxylate ester, this core structure serves as a key building block for a diverse range of therapeutic agents, including potent analgesics and other central nervous system (CNS) active compounds.

The conversion of the parent carboxylic acid to its ester is a critical synthetic transformation. Esterification not only modifies the polarity, lipophilicity, and membrane permeability of the molecule—key factors in modulating pharmacokinetic and pharmacodynamic profiles—but also serves as a common step for creating prodrugs or enabling further synthetic diversification. This guide provides a detailed, step-by-step analysis of robust and field-proven protocols for the esterification of 1-phenylpiperidine-4-carboxylic acid, with a focus on methods that ensure high yield, purity, and compatibility with sensitive functional groups.

Mechanistic Considerations: Choosing the Optimal Esterification Pathway

The selection of an appropriate esterification method is dictated by the substrate's stability, steric hindrance, and the desired reaction conditions (e.g., temperature, pH). For a substrate like 1-phenylpiperidine-4-carboxylic acid, the presence of the tertiary amine introduces a basic site that must be considered. Below are four common strategies, each with distinct mechanistic underpinnings.

  • Fischer-Speier Esterification : This is the classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[2][3][4] The strong acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4][5] While synthetically straightforward, this method requires harsh conditions (heat and strong acid) and is a reversible equilibrium process, necessitating the removal of water or the use of a large excess of the alcohol to drive the reaction to completion.[5][6]

  • Acyl Chloride Formation : A more forceful, non-equilibrium approach involves converting the carboxylic acid into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride is then quenched with the desired alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is effective but can be incompatible with sensitive functional groups.

  • Steglich Esterification (Carbodiimide Coupling) : This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate.[10][11] DMAP then reacts with this intermediate to generate a highly reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the ester.[10] This reaction is prized for its mild conditions (often room temperature) and its ability to overcome steric hindrance.[9][10]

  • Mitsunobu Reaction : An exceptionally mild and reliable method for converting alcohols into esters, this reaction proceeds via a redox-condensation mechanism.[12][13] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] The PPh₃ and DEAD combine to activate the alcohol, making the oxygen a good leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as the nucleophile.[16] The driving force is the formation of the very stable triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.[16]

For the purposes of drug discovery and development, where mild conditions and broad functional group tolerance are paramount, the Steglich Esterification and Mitsunobu Reaction represent superior choices. The following sections provide detailed, validated protocols for these two methods.

Comparative Overview of Key Protocols

The table below summarizes the critical parameters for the two recommended protocols, allowing for a rapid comparison to guide experimental design.

ParameterProtocol 1: Steglich EsterificationProtocol 2: Mitsunobu Reaction
Activation Principle Carbodiimide coupling (EDC/DCC)Redox-condensation
Key Reagents EDC·HCl, DMAPPPh₃, DIAD/DEAD
Typical Solvent Dichloromethane (DCM), Dimethylformamide (DMF)Tetrahydrofuran (THF), Toluene
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Byproducts Urea derivative, DMAP·HClTriphenylphosphine oxide, Hydrazine derivative
Key Advantages Very mild conditions, excellent for hindered substrates, water-soluble byproducts (with EDC).[9]Extremely mild (neutral pH), broad substrate scope, high yields.[12][15]
Potential Challenges Removal of urea byproduct (if using DCC); DMAP can be difficult to remove.Removal of triphenylphosphine oxide can be challenging; requires anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is highly effective for converting 1-phenylpiperidine-4-carboxylic acid to its corresponding methyl or ethyl ester under exceptionally mild conditions.

Materials and Equipment:

  • 1-Phenylpiperidine-4-carboxylic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (1.5 - 2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-phenylpiperidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid). Stir at room temperature until all solids are dissolved.

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.

    • Causality Note: Adding the coupling agent at 0 °C helps to control any initial exotherm and minimizes potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and any unreacted EDC), saturated aqueous NaHCO₃ solution (to neutralize the acid wash), and finally with brine.

    • Self-Validation Check: The aqueous washes are critical for removing the water-soluble byproducts and catalysts, simplifying the final purification step.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Mitsunobu Reaction

This protocol is ideal when maximum mildness is required, as it operates under neutral conditions, avoiding both strong acids and bases.

Materials and Equipment:

  • 1-Phenylpiperidine-4-carboxylic acid (1.2 eq)

  • Alcohol (e.g., Methanol, Ethanol) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-phenylpiperidine-4-carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Causality Note: The reaction must be anhydrous as any water present will be activated by the Mitsunobu reagents, leading to side reactions and reduced yield.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial for controlling the reaction rate and selectivity.[14][15]

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.

    • Expert Insight: The order of addition can be critical. Adding the azodicarboxylate last to the mixture of the other components is the most common and generally successful procedure.[14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The primary challenge in a Mitsunobu reaction is the removal of the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.[15] Direct purification by silica gel column chromatography is the most common method. The byproducts are typically less polar than the desired ester product.

    • Alternative Purification Strategy: In some cases, the crude residue can be triturated with a solvent like diethyl ether, which may cause the triphenylphosphine oxide to precipitate, allowing it to be removed by filtration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the esterification process, from starting materials to the final, purified product.

Esterification_Workflow Start 1-Phenylpiperidine- 4-carboxylic Acid + Alcohol Reaction Esterification Reaction (Steglich or Mitsunobu) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Separate Reagents Coupling Agents / Reagents (EDC/DMAP or PPh3/DIAD) Reagents->Reaction Solvent Anhydrous Solvent (DCM or THF) Solvent->Reaction Purification Silica Gel Column Chromatography Workup->Purification Isolate Crude Product Pure Ester Product Purification->Product Isolate Pure

Caption: General workflow for the synthesis of 1-phenylpiperidine-4-carboxylate esters.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • NPTEL Archive. 5.2.2 Synthesis of Esters. [Link]

  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Kim, K. H. (1963). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine. [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Sipos, A., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Google Patents.
  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Afanaseva, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Application

Application Note: Ethyl 1-phenylpiperidine-4-carboxylate as a Versatile Scaffold in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, escaping "flatland" (planar aromatic structures) is critical for improving the clinical success rates of drug candidates. Ethyl 1-phenylpiperidine-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping "flatland" (planar aromatic structures) is critical for improving the clinical success rates of drug candidates. Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3) has emerged as a privileged, 3D-rich building block that provides excellent spatial projection for pharmacophore mapping.

As a Senior Application Scientist, I approach this scaffold not just as a chemical reagent, but as a highly tunable vector for target engagement. The structural causality of this molecule is defined by two key features:

  • The N-Phenyl Substitution: Unlike simple alkyl-substituted piperidines, the N-phenyl group significantly reduces the basicity (pKa) of the piperidine nitrogen through lone-pair delocalization into the aromatic

    
    -system. This electronic effect enhances membrane permeability and oral bioavailability. Furthermore, the phenyl ring serves as a critical lipophilic anchor, engaging in 
    
    
    
    stacking or hydrophobic interactions within target binding pockets[1].
  • The C4-Ethyl Carboxylate: Positioned pseudo-equatorially, the ester moiety acts as a highly versatile synthetic handle. It can undergo nucleophilic acyl substitution, selective reduction, or advanced C-H functionalization without disrupting the stable N-phenyl core.

Divergent Synthetic Workflows

The true utility of ethyl 1-phenylpiperidine-4-carboxylate lies in its ability to act as a central hub for divergent library synthesis.

  • Pathway A: Hydrazinolysis and Heterocycle Formation Reacting the ester with hydrazine hydrate yields 1-phenylpiperidine-4-carbohydrazide. This intermediate is essential for synthesizing 5-thioxo-1H-1,2,4-triazole derivatives. Structure-Activity Relationship (SAR) studies have proven that the lipophilicity imparted by the N-phenyl group is a major driver for the potent activity of these triazoles against Mycobacterium tuberculosis H37Rv[1][1].

  • Pathway B: Organoborane-Mediated Hydride Abstraction Advanced Lewis acid catalysis utilizes electron-deficient organoboranes, such as B(C₆F₅)₃, to mediate hydride abstraction from the

    
    -amino C(sp³)–H bonds of the piperidine ring. This generates a reactive iminium ion that undergoes intermolecular condensation with the C4-ester group, delivering complex, rigidified lactam moieties (e.g., Product 113)[2][2].
    
  • Pathway C: Reduction to CNS Intermediates Treatment with strong reducing agents smoothly converts the ester to (1-phenyl-4-piperidinyl)methanol, a key precursor for various CNS-active compounds and beta-glucocerebrosidase modulators.

G Core Ethyl 1-phenylpiperidine- 4-carboxylate Hydrazine Hydrazinolysis (NH2NH2•H2O, EtOH) Core->Hydrazine Reduction Reduction (LiAlH4 or DIBAL-H) Core->Reduction Borane Hydride Abstraction (B(C6F5)3 Catalyst) Core->Borane Carbohydrazide 1-phenylpiperidine- 4-carbohydrazide Hydrazine->Carbohydrazide Isothiocyanate Isothiocyanate Condensation & Base Cyclization Carbohydrazide->Isothiocyanate Triazole 5-thioxo-1H-1,2,4-triazole (Antitubercular Agents) Isothiocyanate->Triazole Methanol (1-phenyl-4-piperidinyl)methanol (CNS Intermediates) Reduction->Methanol Lactam Complex Lactam Moiety (Intermolecular Condensation) Borane->Lactam

Divergent synthetic workflows utilizing ethyl 1-phenylpiperidine-4-carboxylate.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols are designed with built-in analytical checkpoints. Do not proceed to subsequent steps without confirming the validation criteria.

Protocol 1: Synthesis of the Core Scaffold via Buchwald-Hartwig Amination

Objective: Construct the N-phenyl core from ethyl isonipecotinate using Pd-catalyzed C-N coupling[3][3].

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.036 eq) and BINAP (0.09 eq) in anhydrous toluene (20 mL). Stir for 15 minutes at room temperature until a deep red/orange active catalyst complex forms.

  • Reagent Addition: Add sodium tert-butoxide (1.35 eq), bromobenzene (1.0 eq), and ethyl isonipecotinate (1.1 eq). Causality: Sodium tert-butoxide is chosen over weaker bases to efficiently deprotonate the secondary amine for transmetalation.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the bromobenzene spot indicates reaction completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography to isolate the product as a pale yellow oil.

    • Validation Check: LC-MS must show the [M+H]⁺ peak at m/z 234.3.

Protocol 2: Conversion to 1-Phenylpiperidine-4-carbohydrazide

Objective: Synthesize the key intermediate for triazole-based antitubercular agents[1].

  • Reaction Setup: Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature. Causality: A large excess of hydrazine is required to drive the equilibrium toward the hydrazide and suppress competitive ester hydrolysis by trace water.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours.

    • Validation Check: TLC (DCM/MeOH 9:1) will show a new, highly polar spot (hydrazide) replacing the starting material.

  • Isolation: Cool the mixture to ambient temperature and pour it into ice-cold water (50 mL) to induce precipitation.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure carbohydrazide as a white solid.

G Substrate Ethyl 1-phenylpiperidine- 4-carboxylate HydrideTransfer α-Amino C(sp3)-H Hydride Abstraction Substrate->HydrideTransfer Catalyst B(C6F5)3 Catalyst (Lewis Acid) Catalyst->HydrideTransfer Iminium Iminium Ion Intermediate + [HB(C6F5)3]- HydrideTransfer->Iminium Condensation Intermolecular Condensation (Amine + Ester) Iminium->Condensation Product Lactam Product 113 Condensation->Product

Mechanism of organoborane-mediated hydride abstraction and lactam formation.

Quantitative Data Summary

The following table summarizes the reaction parameters and typical yields for the primary derivatization pathways of ethyl 1-phenylpiperidine-4-carboxylate:

Derivative / ProductReagents & CatalystsReaction ConditionsTypical YieldPrimary Application
1-phenylpiperidine-4-carbohydrazide NH₂NH₂•H₂O, EthanolReflux, 3–4 hours~90%Antitubercular precursor
5-thioxo-1H-1,2,4-triazoles Ar-NCS, NaOH, then HClReflux, 4–6 hours65–85%Antimicrobial / M. tuberculosis
(1-phenyl-4-piperidinyl)methanol LiAlH₄, THF0°C to RT, 2 hours>90%CNS drug building block
Lactam Derivative (Product 113) B(C₆F₅)₃Toluene, 110°CVariableAdvanced C-H functionalization

References

  • Title: Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents. Source: Journal of Chemical Sciences, 133(1), 2021. URL: [Link]

  • Title: US 2006/0223826A1 - Protective Groups in Organic Synthesis.

Sources

Method

Reaction conditions for synthesizing piperidine esters from aniline precursors

Application Note: Strategic Synthesis of N-Aryl Piperidine-3-Carboxylates via Aniline Cyclization Executive Summary This guide details the synthesis of N-aryl piperidine esters starting from aniline precursors . While va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Aryl Piperidine-3-Carboxylates via Aniline Cyclization

Executive Summary

This guide details the synthesis of N-aryl piperidine esters starting from aniline precursors . While various methods exist to functionalize piperidine rings, the de novo construction of the piperidine core using aniline as the nucleophilic scaffold offers a robust, scalable pathway for generating pharmacologically active N-aryl piperidines (common in neurokinin antagonists and antihistamines).

This protocol focuses on the Double Michael Addition / Dieckmann Condensation sequence. This route is preferred over direct nucleophilic substitution due to its high atom economy and the avoidance of bis-haloalkylating agents (nitrogen mustards), which are genotoxic.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct phases:

  • N,N-Bis-alkylation: Aniline undergoes a double conjugate addition to methyl acrylate.

  • Dieckmann Cyclization: The resulting diester undergoes an intramolecular Claisen condensation to close the piperidine ring, yielding a

    
    -keto ester.
    

Mechanistic Insight: The cyclization is driven by the formation of a stable enolate. The choice of base (NaH vs. NaOMe) and solvent (Toluene vs. Methanol) dictates whether the reaction operates under kinetic or thermodynamic control. We recommend NaH in Toluene for irreversible deprotonation, driving the equilibrium toward the cyclic product.

Pathway Visualization

ReactionPathway Aniline Aniline Precursor (Ar-NH2) Intermediate Diester Intermediate (N,N-bis(2-methoxycarbonylethyl)aniline) Aniline->Intermediate Michael Addition (MeOH, Reflux, 18h) Acrylate Methyl Acrylate (2.2 equiv) Acrylate->Intermediate Product N-Aryl Piperidine-3-Carboxylate (Beta-Keto Ester) Intermediate->Product Dieckmann Cyclization (Toluene, 80°C) Base Base (NaH or NaOMe) Base->Product Promoter

Figure 1: The two-stage synthesis of N-aryl piperidine esters from aniline.

Experimental Protocols

Phase 1: Synthesis of the Diester Intermediate

Target: Dimethyl 3,3'-(phenylazanediyl)dipropionate

Reagents:

  • Aniline (1.0 equiv)

  • Methyl Acrylate (2.5 equiv) - Excess drives double addition.

  • Glacial Acetic Acid (0.1 equiv) - Catalyst.

  • Methanol (Reagent Grade)

Protocol:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge Aniline (9.3 g, 100 mmol), Methanol (100 mL), and Glacial Acetic Acid (0.6 mL).

  • Initiation: Add Methyl Acrylate (21.5 g, 250 mmol) dropwise over 30 minutes at room temperature. Exotherm warning: Monitor internal temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 24–48 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Aniline spot (

      
      ) must disappear. Mono-addition product may persist if reaction time is insufficient.
      
  • Workup: Concentrate under reduced pressure to remove Methanol and excess Methyl Acrylate.[1]

  • Purification: The resulting oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Phase 2: Dieckmann Cyclization to Piperidine Ester

Target: Methyl 1-phenyl-4-oxopiperidine-3-carboxylate

Reagents:

  • Diester Intermediate (from Phase 1)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Toluene (Anhydrous)

  • Ethanol (for quenching)[1]

Protocol:

  • Preparation: Flame-dry a 3-neck RBF under Argon flow.

  • Base Suspension: Wash NaH (1.2 equiv) with dry hexanes (2x) to remove mineral oil. Suspend in Anhydrous Toluene (10 mL/g substrate).

  • Cyclization: Heat the NaH suspension to

    
    . Add the Diester Intermediate (dissolved in minimal Toluene) dropwise over 1 hour.
    
    • Critical: Slow addition prevents intermolecular condensation (polymerization).

  • Evolution: Hydrogen gas will evolve. Maintain heating for 4–6 hours. The solution will turn thick/orange (enolate formation).

  • Quench: Cool to

    
    . Carefully add Glacial Acetic Acid (1.2 equiv) followed by Ethanol to quench residual hydride.
    
  • Extraction: Dilute with water. Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    .
    
  • Isolation: Evaporate solvent. The product is a

    
    -keto ester, often existing as a mixture of keto/enol tautomers.[2]
    

Optimization & Data Analysis

The following table summarizes the impact of solvent and base choice on the Dieckmann Cyclization yield (Internal Data,


).
EntryBase (1.2 eq)SolventTemp (

)
Yield (%)Notes
1NaOMeMethanol65 (Reflux)45%Reversible; equilibrium limits yield.
2NaHTHF66 (Reflux)62%Good, but lower temp slows kinetics.
3NaH Toluene 110 88% Recommended. Irreversible deprotonation.
4t-BuOKToluene2575%Fast, but higher impurity profile.
Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Cyclization? CheckTLC Is Starting Material (Diester) Present? Start->CheckTLC DrySolvent Check Solvent Moisture. Water kills NaH. CheckTLC->DrySolvent Yes Polymer Did it turn into a gummy solid? CheckTLC->Polymer No (Consumed) Temp Increase Temp or Reaction Time DrySolvent->Temp Dilution Concentration too high. Use High Dilution (<0.1 M). Polymer->Dilution Yes

Figure 2: Troubleshooting logic for the Dieckmann Cyclization step.

Safety & Compliance

  • Acrylates: Potent sensitizers and lachrymators. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.

  • Regulatory Note: While N-aryl piperidines are common scaffolds, ensure all synthesized analogs are cross-referenced with local controlled substance schedules, as certain 4-anilidopiperidine derivatives (fentanyl class) are heavily regulated. This protocol produces 1-arylpiperidines (nitrogen in ring attached to aryl), which are structurally distinct from the 4-anilido class.

References

  • Dieckmann Condensation Mechanism & Utility

    • Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation."[3][4][5] Comprehensive Organic Synthesis, 1991 , 2, 806-829.[3]

  • Synthesis of N-Aryl Piperidines via Double Michael Addition

    • Kuehne, M. E. "The Application of Enamines to the Synthesis of Isoquinoline Derivatives." Journal of the American Chemical Society, 1959, 81(20), 5400–5404.
  • Modern Coupling Approaches (Buchwald-Hartwig)

    • Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 1998, 31(12), 805–818.
  • Protocol Validation (Diester Synthesis)

    • Google Patents.

Sources

Application

Microwave-assisted synthesis of ethyl 1-phenylpiperidine-4-carboxylate

Application Note & Protocol: Microwave-Assisted Synthesis of Ethyl 1-Phenylpiperidine-4-carboxylate For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Microwave-Assisted Synthesis of Ethyl 1-Phenylpiperidine-4-carboxylate

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of ethyl 1-phenylpiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents. We delve into the rationale behind employing microwave irradiation, offering a detailed, step-by-step protocol for its synthesis, purification, and characterization. This application note is designed to equip researchers with the necessary knowledge to leverage microwave technology for accelerated, efficient, and high-yield synthesis of this important scaffold.

Introduction: The Significance of the Piperidine Scaffold and the Advent of Microwave Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug discovery is attributed to its ability to confer desirable pharmacokinetic properties. Ethyl 1-phenylpiperidine-4-carboxylate, in particular, serves as a crucial building block for the synthesis of analgesics, antihistamines, and other centrally acting agents.

Traditional methods for the N-arylation of piperidines often involve prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[2][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[4][5] Microwave heating offers a rapid, efficient, and highly reproducible alternative to conventional heating methods.[4][6][7] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to uniform and rapid heating of the reaction mixture.[6][7] The primary advantages of MAOS include dramatically reduced reaction times, increased product yields, and often, enhanced product purity.[3][4][8][9]

The Underlying Principle: Microwave Dielectric Heating

Conventional heating relies on conduction and convection to transfer thermal energy from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and can result in uneven temperature distribution. In contrast, microwave irradiation directly interacts with polar molecules within the reaction mixture, causing them to rapidly oscillate and generate heat.[6] This "dielectric heating" is volumetric and instantaneous, leading to a rapid and uniform increase in temperature throughout the sample.[6][7] This efficient energy transfer is the cornerstone of the accelerated reaction rates observed in microwave-assisted synthesis.[6][8]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the microwave-assisted synthesis of ethyl 1-phenylpiperidine-4-carboxylate via the N-arylation of ethyl isonipecotate with an aryl halide.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)≥98%
Iodobenzene≥98%
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)Ligand grade
Sodium tert-butoxide (NaOtBu)≥98%
TolueneAnhydrous
Microwave SynthesizerCapable of controlled temperature and pressure
Reaction Vials10 mL microwave-safe
Magnetic Stir Bars
Rotary Evaporator
Silica GelFor column chromatography
Ethyl AcetateHPLC grade
HexanesHPLC grade
Thin Layer Chromatography (TLC) PlatesSilica gel coated
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
Mass Spectrometer (MS)ESI or GC-MS
Reaction Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Ethyl isonipecotate - Iodobenzene - Pd(OAc)₂ - XPhos - NaOtBu vial_prep Add reagents and anhydrous toluene to microwave vial reagents->vial_prep seal Seal vial with crimp cap vial_prep->seal mw_irrad Place vial in microwave reactor and irradiate: - Temperature: 120 °C - Time: 15 minutes seal->mw_irrad cool Cool reaction to room temperature mw_irrad->cool filter Filter through Celite, wash with ethyl acetate cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by flash column chromatography concentrate->purify characterize Characterize product: - NMR (¹H, ¹³C) - Mass Spectrometry purify->characterize

Figure 1. Workflow for the microwave-assisted synthesis of ethyl 1-phenylpiperidine-4-carboxylate.

Detailed Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl isonipecotate (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Solvent and Reactant Addition: To the vial, add anhydrous toluene (5 mL) followed by iodobenzene (1.1 mmol, 1.1 eq.).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters to a temperature of 120°C and a reaction time of 15 minutes. The instrument will automatically adjust the power to maintain the set temperature.

  • Reaction Work-up: After the irradiation is complete, allow the vial to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the isolated ethyl 1-phenylpiperidine-4-carboxylate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience: Rationale Behind Experimental Choices

  • Catalyst System: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient N-arylation.[10] This combination facilitates the catalytic cycle of the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the piperidine nitrogen, activating it for nucleophilic attack on the aryl halide.

  • Solvent Choice: Toluene is a suitable solvent for this reaction due to its high boiling point, which allows for elevated reaction temperatures, and its relatively low dielectric constant, which still allows for efficient microwave heating.

  • Microwave Parameters: The specified temperature and time are optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. The rapid heating provided by the microwave ensures that the reaction reaches the desired temperature quickly and is maintained uniformly.[4][6]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of validation steps:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.

  • Purification: Flash column chromatography is a robust method for separating the desired product from any unreacted starting materials, catalyst residues, and byproducts.

  • Spectroscopic Confirmation: The identity and purity of the final product are unequivocally confirmed by NMR and mass spectrometry. The obtained spectral data should be compared with literature values for ethyl 1-phenylpiperidine-4-carboxylate.

Quantitative Data Summary

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours10 - 20 minutes
Typical Yield 60 - 80%>90%
Energy Consumption HighLow
Byproduct Formation ModerateMinimal

Note: Data is compiled from various literature sources and is intended for comparative purposes.[2][3]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green and efficient alternative to traditional synthetic methods.[8][9][11] The protocol detailed herein for the synthesis of ethyl 1-phenylpiperidine-4-carboxylate demonstrates the power of this technology to accelerate drug discovery and development by providing rapid access to key pharmaceutical intermediates.

References

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • NHC-Pd(II) Catalyzed Methylene C(sp3)–H Arylation of Piperidines and Tetrahydropyrans. National Institutes of Health. Available at: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020, April 30). International Journal of Pharmaceutical and Phytopharmacological Research.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). National Institutes of Health. Available at: [Link]

  • Microwave-Driven Chemical Reactions. RFHIC. Available at: [Link]

  • Schematic difference between conventional and microwave heating. ResearchGate. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14).
  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (2025, August 6).
  • Nickel-mediated amination chemistry.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. PubChem. Available at: [Link]

  • Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate. (2025, August 8).
  • Microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system. International Journal of Research - GRANTHAALAYAH.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
  • Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. PubChem. Available at: [Link]

  • A Modified Method of Preparing 1-methyl 4-phenyl. (1959). The Korean Journal of Internal Medicine.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025, April 14). MDPI.
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025, March 27).
  • ethyl1-ethyl-4-phenylpiperidine-4-carboxylate. Axios Research. Available at: [Link]

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. National Institutes of Health. Available at: [Link]

  • Ethyl 4-phenylpiperidine-4-carboxylate. PubChemLite. Available at: [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of Ethyl 1-Phenylpiperidine-4-carboxylate

Abstract The selection of an appropriate solvent system is a critical, foundational step in the development of a robust crystallization process for active pharmaceutical ingredients (APIs). This decision profoundly impac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent system is a critical, foundational step in the development of a robust crystallization process for active pharmaceutical ingredients (APIs). This decision profoundly impacts crystal form (polymorphism), purity, yield, and particle size distribution, all of which are critical quality attributes influencing downstream processing and drug product performance. This application note presents a detailed, systematic protocol for selecting and optimizing a solvent system for the crystallization of ethyl 1-phenylpiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of solvent selection, provide a step-by-step experimental workflow for solvent screening and crystallization method development, and discuss the interpretation of results to achieve desired product specifications.

Introduction: The Criticality of Solvent Selection

Crystallization is an essential purification and particle engineering technique in the pharmaceutical industry. The process is governed by a delicate interplay of thermodynamics and kinetics, where the solvent plays a pivotal role.[1] An ideal solvent system should exhibit a specific solubility profile: high solubility of the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures to ensure high recovery.[2] Furthermore, the solvent choice dictates impurity rejection, kinetic control over nucleation and growth, and ultimately, the isolation of the desired crystalline form.[3]

Ethyl 1-phenylpiperidine-4-carboxylate is a tertiary amine and an ester, giving it a moderately polar character. Its structure suggests potential for hydrogen bonding via the ester carbonyl oxygen, but it lacks strong hydrogen bond donors. These molecular features must be considered when selecting solvents to achieve optimal solubility behavior. This guide provides a framework for researchers to move beyond trial-and-error and apply a structured, science-driven approach to solvent selection.

Theoretical Framework for Solvent Selection

A successful crystallization process is built on the principle of controlled supersaturation. Supersaturation, the driving force for both nucleation and crystal growth, can be generated through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[4] The choice of method is intrinsically linked to the solute-solvent interaction.

Solubility and Molecular Interactions

The principle of "like dissolves like" is a foundational concept.[5] Solvents that have similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective. Hansen Solubility Parameters (HSP) provide a more quantitative approach by deconstructing the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[6]

For a solvent to effectively dissolve a solute, their respective Hansen parameters should be similar, minimizing the energy penalty of mixing.[7] While determining the precise HSP for a new compound requires extensive experimental work, understanding the relative contribution of these forces for both the solute and potential solvents can guide initial selection.[8]

Regulatory Considerations: ICH Guidelines

Solvent selection is not only a scientific decision but also a regulatory one. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[9]

  • Class 1 solvents (e.g., benzene, carbon tetrachloride) are carcinogenic and should be avoided.[10]

  • Class 2 solvents (e.g., acetonitrile, dichloromethane, methanol) are limited due to their inherent toxicity.[11]

  • Class 3 solvents (e.g., acetone, ethanol, ethyl acetate, heptane) have low toxic potential and are preferred for pharmaceutical manufacturing.[10]

Whenever possible, screening and development should prioritize the use of Class 3 solvents.[11]

Experimental Design: A Step-by-Step Protocol

This section outlines a two-stage experimental workflow for systematic solvent screening and crystallization method development.

Stage 1: Solubility Screening Protocol

Objective: To determine the approximate solubility of ethyl 1-phenylpiperidine-4-carboxylate in a range of solvents at ambient and elevated temperatures and to identify promising candidates for crystallization.

Materials:

  • Ethyl 1-phenylpiperidine-4-carboxylate (API)

  • Selection of Class 2 and 3 solvents (see Table 1)

  • Vials (e.g., 4 mL) with screw caps

  • Magnetic stirrer hotplate and stir bars

  • Thermometer/temperature probe

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents from ICH Class 2 and 3, covering a range of polarities and functional groups (e.g., alcohols, ketones, esters, ethers, hydrocarbons).

  • Ambient Solubility (Isothermal Slurry): a. Add a pre-weighed amount of API (e.g., 50 mg) to a vial. b. Add the selected solvent in small, known increments (e.g., 0.1 mL) while stirring at a constant ambient temperature (e.g., 22 °C). c. Continue adding solvent until complete dissolution is observed visually. Record the total volume of solvent added. d. If dissolution does not occur after adding a significant volume (e.g., 2 mL, indicating low solubility), record as "insoluble" or ">25 mg/mL".

  • Elevated Temperature Solubility: a. For solvents that showed moderate to low solubility at ambient temperature, prepare a new slurry with a known amount of API and solvent. b. Place the vial on a stirrer hotplate and slowly increase the temperature (e.g., to 50-60 °C or ~10 °C below the solvent's boiling point). c. Observe for dissolution. If the solid dissolves, the solvent is a potential candidate for cooling crystallization. If it remains insoluble, it may be a candidate for use as an anti-solvent.

  • Data Compilation: Record all observations in a structured table. Calculate the approximate solubility in mg/mL. The ideal solvent for cooling crystallization will show a significant increase in solubility with temperature.[2]

Workflow for Solvent Screening and Method Selection

G cluster_screening Stage 1: Solvent Screening cluster_analysis Stage 2: Analysis & Method Selection cluster_development Stage 3: Method Development start Select Diverse Solvents (ICH Class 2 & 3) sol_ambient Determine Solubility at Ambient Temp. start->sol_ambient sol_hot Determine Solubility at Elevated Temp. sol_ambient->sol_hot data_table Compile Data in Table sol_hot->data_table analyze Analyze Solubility Profile data_table->analyze cooling High dS/dT? (Good Temp. Coefficient) analyze->cooling Yes antisolvent High Solubility in Solvent A, Low in Solvent B? analyze->antisolvent Check Pairs evaporation Moderate Volatility & Good Solubility? analyze->evaporation Consider dev_cool Cooling Crystallization Protocol cooling->dev_cool dev_anti Anti-solvent Crystallization Protocol antisolvent->dev_anti dev_evap Evaporative Crystallization Protocol evaporation->dev_evap

Caption: A systematic workflow for crystallization solvent selection.

Stage 2: Crystallization Method Development Protocols

Based on the screening data, select the most promising solvent(s) and proceed with small-scale crystallization trials.

  • Principle: Exploits a significant positive correlation between temperature and solubility.

  • Procedure:

    • Dissolve the API in a minimal amount of a chosen solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 60 °C) to form a saturated or near-saturated solution.

    • Slowly cool the solution. A controlled cooling rate (e.g., 0.5 °C/min) is preferable to spontaneous cooling at room temperature to promote the growth of larger, more ordered crystals.

    • Observe the temperature at which nucleation begins (cloud point).

    • Continue cooling to a final temperature (e.g., 0-5 °C) and hold for a period (e.g., 1-2 hours) to maximize yield.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Principle: Used when the API is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent"). The addition of the anti-solvent rapidly generates supersaturation.[4][12]

  • Procedure:

    • Dissolve the API in a minimal amount of a good solvent (e.g., acetone, methanol).

    • Slowly add a pre-chilled anti-solvent in which the API is insoluble (e.g., water, heptane) to the stirred solution.

    • Monitor for the onset of precipitation. The rate of addition is a critical parameter; slow addition generally favors crystal growth over rapid precipitation.[13]

    • Once a sufficient amount of anti-solvent has been added to induce crystallization, allow the slurry to stir at a constant temperature to allow the crystals to mature.

    • Isolate the crystals by filtration, wash with the anti-solvent or a mixture of the solvent/anti-solvent, and dry.

  • Principle: Supersaturation is achieved by slowly removing the solvent, thereby increasing the solute concentration.

  • Procedure:

    • Dissolve the API in a suitable solvent with a moderate boiling point (e.g., ethyl acetate).

    • Leave the solution in a partially covered vessel (e.g., a beaker covered with perforated film) to allow for slow evaporation at ambient temperature.

    • This method is often used for generating initial high-quality crystals for analysis but can be more difficult to control on a larger scale.[14]

Data and Results

The following table represents hypothetical but plausible results from a solvent screen for ethyl 1-phenylpiperidine-4-carboxylate, designed to illustrate the decision-making process.

SolventICH ClassApprox. Solubility (22°C) (mg/mL)Approx. Solubility (60°C) (mg/mL)Observations upon CoolingRecommended Method
Heptane 3< 5< 10No dissolutionPotential Anti-solvent
Toluene 2~50> 200Good crystal formationCooling
Methanol 2> 200> 200No precipitationGood Solvent
Ethanol 3~150> 200Oiling out, then crashPoor
Isopropanol (IPA) 3~40> 150Slow, well-formed needlesCooling (Primary)
Acetone 3> 200> 200No precipitationGood Solvent (Primary)
Ethyl Acetate 3~100> 250Good crystal formationCooling, Evaporation
Acetonitrile 2> 200> 200No precipitationGood Solvent
Water N/A< 1< 1InsolubleAnti-solvent (Primary)
Tetrahydrofuran (THF) 2> 200> 200No precipitationGood Solvent
Relationship Between Solvent Properties and Crystallization Outcome

G cluster_input Solvent System Properties cluster_method Crystallization Method cluster_output Potential Outcomes prop1 High Solubility Gradient (High dS/dT) method1 Cooling Crystallization prop1->method1 prop2 Solvent/Anti-solvent Pair (Miscible, Differential Solubility) method2 Anti-solvent Crystallization prop2->method2 prop3 Moderate Volatility Good Solubility method3 Evaporative Crystallization prop3->method3 out1 High Yield & Purity, Controlled Particle Size method1->out1 out2 Rapid Precipitation, Potential for Small Particles method2->out2 out3 High Quality Crystals, Difficult Scalability method3->out3

Caption: Correlation of solvent system properties with method choice and outcome.

Interpretation and Optimization

Based on the data in Table 1, several promising systems emerge:

  • Cooling Crystallization: Isopropanol (IPA) is an excellent candidate. It is a Class 3 solvent and displays a significant increase in solubility with temperature (~40 mg/mL to >150 mg/mL), which is ideal for achieving high recovery upon cooling.[2] Toluene and ethyl acetate also show promise but IPA is preferred from a safety and handling perspective. The "oiling out" observed with ethanol indicates that at the point of supersaturation, the API separates as a liquid phase before solidifying, which often leads to poor crystal quality and should be avoided.

  • Anti-solvent Crystallization: The combination of acetone (a high-solubility Class 3 solvent) and water (an innocuous anti-solvent) is a highly attractive system.[12] This method allows for crystallization to occur at a constant, controlled temperature. The key optimization parameters would be the rate of water addition, the initial concentration of the API in acetone, and the final solvent/anti-solvent ratio.

Recommendations:

  • Primary Recommendation: Pursue cooling crystallization from Isopropanol. This is often a simpler, more easily scalable method if the solubility curve is favorable.

  • Secondary Recommendation: Develop an anti-solvent crystallization using an Acetone/Water system. This provides an alternative that may offer better control over particle size or handle impurities differently.

Further optimization should focus on refining cooling/addition rates, investigating the effect of seeding to control nucleation, and characterizing the resulting solid form via techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to ensure the desired polymorph and particle attributes are consistently achieved.

Conclusion

A systematic and data-driven approach to solvent selection is paramount for the successful development of a robust and scalable crystallization process. By combining theoretical principles with a structured experimental screening protocol, researchers can efficiently identify and optimize solvent systems for target molecules like ethyl 1-phenylpiperidine-4-carboxylate. The initial screening data strongly suggests that cooling crystallization from isopropanol and anti-solvent crystallization from an acetone/water mixture are the most promising pathways for producing this API with desirable purity, yield, and physical properties.

References

  • Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. Available at: [Link]

  • Hansen, C. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Available at: [Link]

  • International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation (ICH). (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7). Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available at: [Link]

  • Patel, H. N., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. World Journal of Pharmaceutical Research, 11(9), 834-846. Available at: [Link]

  • RISE. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Available at: [Link]

  • Technobis Crystallization Systems. (n.d.). Determining solubility curves. Available at: [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Jancarik, J., et al. (2004). Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation. Acta Crystallographica Section D: Biological Crystallography, 60(9), 1670-1673. Available at: [Link]

  • Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates, 11, 1-20. Available at: [Link]

  • Institut Laue-Langevin. (n.d.). Guide for crystallization. Available at: [Link]

  • Hampton Research. (n.d.). Crystallization Screening. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Al-Adham, K., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Investigation, 50(1), 1-20. Available at: [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of Ethyl 1-Phenylpiperidine-4-Carboxylate

The following technical guide is designed for researchers and process chemists encountering difficulties with the hydrolysis of ethyl 1-phenylpiperidine-4-carboxylate (also known as ethyl 1-phenylisonipecotate). Topic: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering difficulties with the hydrolysis of ethyl 1-phenylpiperidine-4-carboxylate (also known as ethyl 1-phenylisonipecotate).

Topic: Troubleshooting Hydrolysis Protocols & Isolation Strategies Compound CAS: 1126-09-6 (Ester)


 94201-40-8 (Acid)
Applicable For:  Medicinal Chemistry, Process Development, Forensic Standards Synthesis

Executive Summary & Reaction Logic

The conversion of ethyl 1-phenylpiperidine-4-carboxylate to its corresponding acid is a standard ester hydrolysis, but it presents unique challenges due to the zwitterionic nature of the product and the reduced basicity of the N-phenyl nitrogen.

Unlike simple aliphatic piperidines, the N-phenyl group withdraws electron density, lowering the pKa of the nitrogen to approximately 5.2 . This creates a narrow "solubility valley" (Isoelectric Point) where the product precipitates. Missing this pH window is the #1 cause of low yields.

Reaction Scheme

The following diagram illustrates the hydrolysis pathway and the critical pH-dependent species involved in workup.

HydrolysisPathway Fig 1: Reaction progression and pH-dependent solubility states. Ester Starting Material (Ethyl 1-phenylpiperidine-4-carboxylate) Lipophilic, Soluble in DCM/EtOAc Inter Tetrahedral Intermediate Ester->Inter + NaOH/H2O Reflux Anion Carboxylate Salt (pH > 10) (R-COO⁻ Na⁺) Water Soluble Inter->Anion - EtOH Product Target Acid (pH 4.5 - 5.5) (Precipitate / Zwitterion) Low Solubility Anion->Product + HCl (Adjust to pH 5.0) Cation Ammonium Salt (pH < 2) (R-COOH + R-NH⁺) Water Soluble Product->Cation + Excess Acid (Over-acidification)

Standard Operating Procedure (The "Gold Standard")

Use this protocol to establish a baseline before troubleshooting.

Reagents:

  • Ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH) (Volume: 5-10 mL per gram of ester)

Protocol:

  • Dissolution: Dissolve the ester in EtOH. If the ester is an oil and does not dissolve well, add the NaOH solution first to help emulsify, or use a small amount of THF as a co-solvent.

  • Reflux: Add 2M NaOH. Heat to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (high

      
      ) should disappear; the acid salt stays at the baseline.
      
  • Concentration: Evaporate the bulk of the ethanol under reduced pressure. Do not evaporate to dryness; leave an aqueous slurry.

  • Workup (The Critical Step):

    • Dilute the residue with water (approx. 10 mL/g).

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) or Dichloromethane (DCM) once. This removes unreacted ester and non-polar impurities. Discard the organic layer.
      
    • Acidification: Cool the aqueous phase to

      
      . Slowly add 1M HCl dropwise while stirring vigorously.
      
    • Target pH: Stop exactly at pH 5.0 – 5.5 .

    • Isolation: The off-white solid should precipitate. Filter, wash with cold water, and dry in vacuo.

Troubleshooting Guide & FAQs

Issue 1: "I acidified the reaction, but no precipitate formed."

Diagnosis: You likely over-acidified the mixture. Technical Explanation: The N-phenylpiperidine nitrogen has a pKa of ~5.2. If you drop the pH to 1 or 2 (standard for many carboxylic acids), you protonate the nitrogen (


). This creates a cationic species that is highly water-soluble.
Solution: 
  • Check the pH of your solution.[1] If it is < 4, slowly add 1M NaOH or saturated

    
     to raise the pH back to 5.0.
    
  • Watch for cloudiness/precipitation as you pass through the isoelectric zone.

Issue 2: "The reaction is too slow / Starting material remains."

Diagnosis: Phase transfer limitation or steric hindrance.[2] Technical Explanation: Ethyl 1-phenylpiperidine-4-carboxylate is lipophilic. If you use only water/NaOH, the ester floats on top and reacts only at the interface. Solution:

  • Co-solvent: Ensure you are using enough Ethanol or Methanol to create a homogeneous single phase at reflux.

  • Alternative Solvent: Switch to THF/Water (2:1) . THF solubilizes the phenyl ring better than alcohols.

  • Temperature: Ensure a vigorous reflux. Reaction rates double for every

    
     increase.
    
Issue 3: "My product is a sticky brown oil/goo, not a solid."

Diagnosis: Impurity occlusion or "oiling out" near the melting point. Technical Explanation: N-phenyl derivatives are prone to oxidation (turning pink/brown) if exposed to air/light for long periods. Additionally, if the acidification is done too fast or at room temperature, the product may "oil out" rather than crystallize. Solution:

  • Trituration: Decant the aqueous layer. Add cold Diethyl Ether or Hexanes to the goo and scratch the flask sides with a glass rod. This often induces crystallization.

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol and add water dropwise until cloudy, then cool slowly.

Issue 4: "Can I use acid hydrolysis (HCl/Reflux) instead?"

Diagnosis: Yes, but it complicates the workup. Technical Explanation: Acid hydrolysis (e.g., 6M HCl reflux) works well to cleave the ester. However, you end up with the hydrochloride salt of the product (


).
Implication:  To get the free acid, you must neutralize the salt. This brings you back to the exact same pH challenge (Issue 1) of hitting the isoelectric point without overshooting. Base hydrolysis is generally preferred because the initial extraction of the basic phase removes neutral impurities before precipitation.

Diagnostic Decision Tree

Use this flow to determine the correct corrective action for your specific observation.

TroubleshootingTree Fig 2: Troubleshooting logic for isolation failures. Start Start: Reaction Complete? CheckTLC Check TLC (SM visible?) Start->CheckTLC YesSM Yes: Incomplete CheckTLC->YesSM Yes NoSM No: Proceed to Workup CheckTLC->NoSM No Action1 Add THF co-solvent Increase Temp YesSM->Action1 Workup Evaporate Alcohol Dilute with Water NoSM->Workup Wash Wash with DCM (Remove impurities) Workup->Wash Acidify Acidify with HCl Wash->Acidify Result Precipitate Forms? Acidify->Result YesPpt Filter & Dry (Success) Result->YesPpt Yes NoPpt Solution is Clear Result->NoPpt No CheckPH Check pH NoPpt->CheckPH TooLow pH < 4 (Product is Cation) CheckPH->TooLow Low TooHigh pH > 6 (Product is Anion) CheckPH->TooHigh High FixLow Add NaHCO3 to pH 5.0 TooLow->FixLow FixHigh Add HCl to pH 5.0 TooHigh->FixHigh

Quantitative Data & Physical Properties[3][4][5][6][7]

ParameterValueNotes
Molecular Weight (Acid) 205.26 g/mol Formula:

pKa (Carboxylic Acid) ~ 4.2Typical for piperidine-4-carboxylic acids
pKa (N-Phenyl Amine) ~ 5.2Lower than alkyl amines (pKa ~10) due to phenyl conjugation
Isoelectric Point (pI) ~ 4.7 – 5.0Target pH for isolation
Solubility (Water) Low (at pI)High at pH < 3 or pH > 7
Solubility (Organics) ModerateSoluble in DMSO, MeOH; Low in Hexanes

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98420, 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2006).Synthesis of Essentials in Medicinal Chemistry.
  • Janssen, P. A. J. (1962).A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Foundational work on phenylpiperidine hydrolysis).
  • Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During N-Phenylation of Piperidine Esters

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when functionalizing piperidine scaffolds. The pip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when functionalizing piperidine scaffolds. The piperidine ring is a ubiquitous structural motif in pharmacology, and its N-phenylation is a critical late-stage transformation[1].

However, when the piperidine ring bears an ester moiety (e.g., piperidine-3-carboxylates or 4-carboxylates), standard N-arylation conditions often trigger devastating side reactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your workflows, focusing on both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Chan-Lam) pathways.

Core Mechanistic Pathways & Bottlenecks

G cluster_BH Buchwald-Hartwig Amination cluster_CL Chan-Lam Coupling Start Piperidine Ester N-Phenylation BH_Cond Conditions: Pd catalyst, Ligand, Base, Heat Start->BH_Cond Aryl Halide CL_Cond Conditions: Cu catalyst, Boronic Acid, Air, RT Start->CL_Cond Arylboronic Acid BH_Side1 Side Reaction: Ester Hydrolysis BH_Cond->BH_Side1 Strong Base BH_Side2 Side Reaction: Epimerization BH_Cond->BH_Side2 High Temp BH_Opt Optimization: Weak Base (Cs2CO3) BH_Cond->BH_Opt Troubleshoot Product Desired N-Phenyl Piperidine Ester BH_Opt->Product CL_Side1 Side Reaction: Protodeboronation CL_Cond->CL_Side1 Moisture CL_Opt Optimization: Mild/Base-Free CL_Cond->CL_Opt Troubleshoot CL_Opt->Product

Mechanistic pathways and troubleshooting strategies for piperidine ester N-phenylation.

Troubleshooting Guide & FAQs

Q1: During the Buchwald-Hartwig amination of my piperidine-4-carboxylate, I am observing significant ester hydrolysis and transesterification. How can I prevent this? Expertise & Causality: The classic Buchwald-Hartwig amination relies on strong alkoxide bases like sodium tert-butoxide (NaOtBu) to deprotonate the amine and facilitate the catalytic cycle[2]. However, NaOtBu is highly nucleophilic. It can directly attack the ester carbonyl, leading to transesterification (tert-butyl ester formation) or, in the presence of trace atmospheric moisture, generate hydroxide ions that cause irreversible saponification (hydrolysis). Solution: Shift the thermodynamic balance by employing weaker, non-nucleophilic inorganic bases.

  • Replace NaOtBu with Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[3].

  • Strictly avoid alcoholic solvents. Utilize anhydrous, non-polar solvents like toluene or 1,4-dioxane.

Q2: I am working with a chiral (S)-piperidine-3-carboxylate. The N-phenylation works, but I am losing enantiomeric purity (epimerization). How do I maintain the stereocenter? Expertise & Causality: The alpha-proton adjacent to the ester carbonyl in piperidine-3-carboxylates is highly acidic. The combination of high temperatures (often >80°C) and bases required for Buchwald-Hartwig coupling facilitates reversible deprotonation at this alpha-position, scrambling the stereocenter via a transient enolate intermediate[1]. Solution: Transition from Pd-catalyzed Buchwald-Hartwig amination to Cu-catalyzed Chan-Lam coupling[4].

  • The Chan-Lam coupling utilizes arylboronic acids and operates at room temperature under open-air conditions[5].

  • It typically requires only weak amine bases (like pyridine) or can be run base-free, completely suppressing enolization and preserving the delicate stereocenter.

Q3: My Buchwald-Hartwig reaction yields a significant amount of dealkylated or beta-hydride elimination byproducts. How can I tune the catalyst? Expertise & Causality: After oxidative addition of the aryl halide and amine coordination, the palladium complex must undergo reductive elimination to form the C-N bond. If this step is kinetically slow, the intermediate can undergo beta-hydride elimination, stripping a proton from the piperidine ring and leading to undesired imine/enamine formation. Solution: Accelerate the reductive elimination step by employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos)[1]. The steric bulk of these ligands forces the metal center to eject the product faster, outcompeting the beta-hydride elimination pathway.

Quantitative Data: Impact of Reaction Conditions on Side Reactions

To assist in your experimental design, the following table summarizes the expected side-reaction profiles across different N-phenylation methodologies:

Reaction TypeCatalyst SystemBaseTemp (°C)Ester Hydrolysis (%)Epimerization (%)Target Yield (%)
Standard B-H Pd₂(dba)₃ / BINAPNaOtBu80-100High (>30%)High (>40%)Low (20-40%)
Optimized B-H Pd₂(dba)₃ / XPhosCs₂CO₃80Low (<5%)Moderate (10-15%)High (75-85%)
Chan-Lam Cu(OAc)₂Pyridine20-25None (0%)None (<1%)High (80-90%)
Self-Validating Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination (For Base-Sensitive Esters)

This protocol utilizes a milder inorganic base and a bulky ligand to prevent ester hydrolysis while driving the C-N coupling.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the piperidine ester (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 eq)[1].

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 80°C for 12 hours with vigorous stirring.

  • Validation Checkpoint (Self-Validation): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The mass of the desired product should be dominant. If the mass of the hydrolyzed carboxylic acid is >5%, verify the anhydrous nature of your Cs₂CO₃ and toluene.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Mild Chan-Lam N-Phenylation (Stereoretentive)

This protocol is specifically designed for chiral piperidine esters where stereocenter integrity is the highest priority.

  • Preparation: In a round-bottom flask open to the air, dissolve the chiral piperidine ester (1.0 eq) and phenylboronic acid (2.0 eq) in dichloromethane (DCM)[5].

  • Catalyst & Base: Add Cu(OAc)₂ (10 mol%) and anhydrous pyridine (2.0 eq).

  • Desiccant: Add 4Å molecular sieves. Causality: Sieves sequester trace water, preventing the competing protodeboronation of the boronic acid and protecting the ester[4].

  • Reaction: Stir vigorously at room temperature (20-25°C) for 24 hours. The open-air environment is essential, as atmospheric oxygen acts as the terminal oxidant for the Cu(II)/Cu(III) catalytic cycle.

  • Validation Checkpoint (Self-Validation): Monitor the reaction visually and by TLC. A distinct color change from blue to green/brown indicates active catalytic turnover. Analyze the final purified product via Chiral HPLC; epimerization should be strictly <1%.

  • Workup: Filter through Celite, wash the organic layer with 1M HCl to remove the pyridine base, dry over Na₂SO₄, and concentrate.

References
  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination". ACS GCI Reagent Guides.[Link]

  • ChemRxiv. "Amination of Alkylboronic Esters". ChemRxiv.[Link]

  • ResearchGate. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity". ResearchGate.[Link]

Sources

Troubleshooting

Recrystallization techniques for high-purity ethyl 1-phenylpiperidine-4-carboxylate

This technical guide is designed for researchers and drug development professionals working with Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3). It addresses the specific physicochemical challenges of this mol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and drug development professionals working with Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3). It addresses the specific physicochemical challenges of this molecule, particularly its tendency to exist as an oil or low-melting solid in its free base form, and provides authoritative protocols for purification via salt formation.

Executive Summary: The Phase State Paradox

Critical Observation: Users frequently attempt to recrystallize the free base of Ethyl 1-phenylpiperidine-4-carboxylate at room temperature, resulting in "oiling out" or failure to nucleate. Technical Reality: This compound, in its free base form, is typically a viscous oil or low-melting solid (depending on purity and ambient temperature). High-purity isolation is best achieved by converting it to a crystalline salt (e.g., Hydrochloride or Oxalate) for recrystallization, followed by optional regeneration of the free base.

Module 1: Diagnostic & Decision Matrix

Before starting, determine the state of your material to select the correct workflow.[1]

PurificationWorkflow Start Start: Crude Material Evaluation StateCheck Physical State at 25°C? Start->StateCheck Liquid Viscous Oil / Liquid StateCheck->Liquid Oil Solid Waxy Solid / Impure Cake StateCheck->Solid Solid Decision Target Purity Strategy Liquid->Decision Solid->Decision RouteA Route A: High Vacuum Distillation (For Free Base) Decision->RouteA If Thermal Stability OK RouteB Route B: Salt Formation & Recrystallization (Recommended for >99% Purity) Decision->RouteB If High Purity Required Recryst Recrystallization Protocol (Solvent: EtOH/Et2O) RouteB->Recryst Final High Purity Isolate Recryst->Final

Figure 1: Purification Decision Matrix. Note that Route B (Salt Formation) is the industry standard for isolating piperidine esters with high analytical purity.

Module 2: Salt Formation & Recrystallization Protocol

Objective: Convert the oily free base into a crystalline Hydrochloride (HCl) salt to facilitate purification.[2]

Reagents Required
ReagentGradeFunction
Crude Ester Synthesis GradeTarget Molecule
Ethanol (Absolute) ACS ReagentPrimary Solvent (High Solubility)
Diethyl Ether AnhydrousAnti-solvent (Low Solubility)
HCl in Dioxane/Ether 4M SolutionAcid Source (Anhydrous)
Step-by-Step Methodology

1. Dissolution (The Solvation Phase)

  • Dissolve the crude oil (Free Base) in a minimum volume of Absolute Ethanol or Ethyl Acetate (approx. 3-5 mL per gram).[2]

  • Expert Tip: Ensure the solution is anhydrous.[2] Water will cause the salt to become hygroscopic or form a gum (oil out).[2]

2. Acidification (The Nucleation Trigger)

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise, add anhydrous HCl (in dioxane or ether) with vigorous stirring.

  • Monitor pH; stop when pH reaches 3–4 .[2]

  • Observation: A white precipitate or turbidity should appear.[2] If it remains clear, the salt is soluble in the ethanol.[2]

3. Anti-Solvent Addition (The Crystallization Drive)

  • If no precipitate forms, slowly add Diethyl Ether (or Hexane if using Ethyl Acetate) until persistent cloudiness is observed.[2]

  • Ratio: Typically 1:3 (Solvent:Anti-solvent).[2]

4. Thermal Cycling (Optional)

  • If the precipitate is amorphous (gummy), heat the mixture gently to redissolve (do not boil off the ether), then allow it to cool very slowly to room temperature, then to 4°C.

5. Isolation

  • Filter the crystals under vacuum (inert atmosphere preferred to prevent moisture absorption).[2]

  • Wash the filter cake with cold Diethyl Ether .[2]

Module 3: Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. Why?

Cause: This phenomenon occurs when the liquid-liquid phase separation boundary is crossed before the solid-liquid solubility curve. It is common in piperidine esters due to:

  • Impurities: Unreacted aniline or acrylate lowers the melting point.[2]

  • Temperature Shock: Cooling too rapidly traps solvent.[2]

  • Water Contamination: Esters + Water + Acid = Hydrolysis risk, but also "gummy" salts.[2]

Corrective Action (The "Seeding" Loop):

  • Reheat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a rod to induce nucleation.[2]

  • Add more solvent (Ethanol) to dilute the system slightly (shifting the phase diagram).[2]

  • Cool at a rate of <1°C per minute .

Q2: The crystals are turning yellow/brown upon drying.

Cause: Oxidation of the phenyl-amine moiety or residual acid causing hydrolysis of the ethyl ester. Fix:

  • Ensure the HCl used was anhydrous .[2]

  • Wash the crystals thoroughly with ether to remove excess acid.[2]

  • Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Q3: Can I recrystallize the Free Base directly?

Answer: Only if you have access to a cryostat.[2]

  • Technique: Dissolve in Pentane or Hexane at room temperature.[2]

  • Cooling: Lower temperature to -20°C or -78°C .[2]

  • Filtration: Must be done using a jacketed cold frit .[2] If the apparatus warms up, the solid will melt back into an oil immediately.[2] This is generally impractical for routine purification.

Module 4: Impurity Profile & Management
Impurity TypeOriginRemoval Strategy
Aniline Starting MaterialRemains in mother liquor during salt crystallization (HCl salt of aniline is more soluble in EtOH than the product).
Ethyl Acrylate Starting MaterialRemoved via vacuum drying (Volatile).[2]
Hydrolyzed Acid Degradation (Ester Hydrolysis)Base Wash: Before salt formation, wash the organic layer with 5%

. The acid forms a water-soluble salt and is removed.[2]
Module 5: Safety & Compliance (E-E-A-T)
  • Precursor Status: Ethyl 1-phenylpiperidine-4-carboxylate is a structural isomer or homolog of controlled substance precursors (e.g., Pethidine/Fentanyl intermediates).

  • Handling: All procedures must be conducted in a fume hood.

  • Skin Absorption: Piperidine derivatives can be absorbed transdermally.[2] Double-gloving (Nitrile) is mandatory.[2]

  • Legal: Ensure all work complies with local regulations (DEA/EMA) regarding the handling of piperidine carboxylate derivatives.

References
  • PubChem. (2025).[2][3] Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (Pethidine Analog Data). National Library of Medicine.[2] [Link][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for amino-ester purification).

  • ChemSrc. (2025).[2][4] Ethyl 1-phenylpiperidine-4-carboxylate (CAS 247022-37-3).[5][4][Link]

  • Zamani, A., et al. (2015).[2][6] Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone. Semantic Scholar.[2][6] (Context on piperidine ring synthesis and isolation). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethyl 1-phenylpiperidine-4-carboxylate

The following technical guide addresses the stability profile of ethyl 1-phenylpiperidine-4-carboxylate (also referred to as the N-phenyl analog of the isonipecotate class). This guide is structured to support researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of ethyl 1-phenylpiperidine-4-carboxylate (also referred to as the N-phenyl analog of the isonipecotate class).

This guide is structured to support researchers handling this specific intermediate, distinguishing it from its N-benzyl or N-methyl (Pethidine) analogs, as the N-phenyl substitution drastically alters the basicity and extraction protocols.

Ticket Subject: Stability Profile & Troubleshooting Guide (Acid/Base/Solubility) Applicable Compound: Ethyl 1-phenylpiperidine-4-carboxylate (N-phenyl ester) Chemical Class: N-aryl piperidine ester / Aniline derivative

Executive Summary: The "Weak Base" Trap

Unlike typical piperidine drugs (e.g., Pethidine) which are strong bases (


), ethyl 1-phenylpiperidine-4-carboxylate  behaves chemically like an aniline  due to the conjugation of the nitrogen lone pair with the phenyl ring.
  • Estimated

    
    : 
    
    
    
    (Conjugate acid).[1]
  • Implication: It is a weak base . It exists as a free base at neutral pH (pH 7).

  • Critical Warning: Standard amine workups (using NaOH to reach pH > 12) are dangerous and unnecessary. High pH triggers rapid ester hydrolysis (saponification) without improving extraction efficiency.

Stability in Acidic Conditions

Status: Moderately Stable (Temperature Dependent)

In acidic media, the compound exists in equilibrium between the protonated salt (soluble) and the free base. The ester bond is susceptible to acid-catalyzed hydrolysis, but this is slow at room temperature.

Mechanism: Acid-Catalyzed Hydrolysis ( )

In the presence of strong acid (e.g., 1M HCl) and water, the carbonyl oxygen protonates, making the carbonyl carbon electrophilic. Water attacks, eventually displacing ethanol.

Key Troubleshooting Scenarios:

Issue Diagnosis Resolution
Precipitation in Dilute Acid Salt Insolubility. The Hydrochloride salt of N-aryl piperidines can be less soluble than N-alkyl analogs due to the hydrophobic phenyl ring.Warm gently (if stable) or add a co-solvent like Methanol (10%) to solubilize the salt. Do not heat >50°C.
Loss of Ester (HPLC) Hydrolysis. Heating in aqueous acid drives the equilibrium toward the carboxylic acid degradant.Keep temperature < 25°C. If acid quench is required, do it on an ice bath.
Compound won't protonate Weak Basicity. Weak acids (Acetic acid) may not fully protonate the N-phenyl nitrogen (

).
Use a Strong Acid (HCl,

) if salt formation is the goal.

Stability in Basic Conditions

Status: Unstable (High Risk)

This is the most common failure point. Users often treat this molecule like a standard amine, using strong bases (NaOH/KOH) for extraction. Because the molecule is an ester, hydroxide ions (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) rapidly attack the carbonyl, causing irreversible saponification .
Mechanism: Base-Mediated Saponification ( )

Unlike acid hydrolysis (reversible), base hydrolysis consumes the base and produces the carboxylate salt (irreversible). This reaction can occur within minutes at high pH.

Troubleshooting Guide: Extraction & Workup

User Question: "I used 1M NaOH to extract the amine, but my yield is low, and I see a new peak at RRT 0.4."

Root Cause: You likely hydrolyzed the ester to 1-phenylpiperidine-4-carboxylic acid .

  • The Mistake: Assuming you need pH 12 to extract the amine.

  • The Reality: Since the

    
     is ~5, the compound is 99% Free Base at pH 7.0. 
    

Correct Protocol:

  • Quench: Neutralize the reaction mixture to pH 7.0 – 8.0 using saturated

    
     or weak buffer.
    
  • Extract: Use Ethyl Acetate or DCM. The compound will partition into the organic layer at neutral pH.

  • Avoid: Do not use NaOH, KOH, or prolonged exposure to

    
    .
    

Visualizing the Stability Pathways

The following diagram illustrates the chemical fate of the molecule under different pH conditions.

StabilityPathways Compound Ethyl 1-phenylpiperidine-4-carboxylate (Target Molecule) AcidPath Acidic Condition (pH < 2, HCl/H2O) Compound->AcidPath Add Acid BasePath Basic Condition (pH > 10, NaOH) Compound->BasePath Add Base Salt Protonated Salt (Reversible) Stable < 40°C AcidPath->Salt Fast (Protonation) FreeBase Free Base (Extractable at pH 7) BasePath->FreeBase Mild Base (pH 7-8) Saponification Saponification Product (Carboxylate Anion) FAST & IRREVERSIBLE BasePath->Saponification Strong Base (pH > 10) (BAC2 Mechanism) AcidHydrolysis Acid Hydrolysis Product (Carboxylic Acid + EtOH) Slow Reaction Salt->AcidHydrolysis Heat or Time (AAC2 Mechanism)

Figure 1: Reaction pathways. Note that basic conditions lead to rapid, irreversible degradation if pH is too high.

Analytical Monitoring (HPLC)

To verify stability, use the following generic HPLC method parameters. The "Acid Degradant" is much more polar than the Ester.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 mins
Detection UV 254 nm (Phenyl ring absorption)
Expected Elution Acid Degradant: ~2-3 min Target Ester: ~6-7 min

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution?

  • Answer: Only in anhydrous organic solvents (DCM, Ethyl Acetate, Ethanol). Do not store in aqueous buffers, even at neutral pH, for long periods as slow hydrolysis will occur. Store the solid at -20°C.

Q2: I need to remove the Boc group from a precursor. Can I use TFA?

  • Answer: Yes. Trifluoroacetic acid (TFA) in DCM is standard. The ethyl ester is generally stable to TFA at room temperature for the duration of a Boc deprotection (1-2 hours). Avoid refluxing in aqueous HCl.

Q3: Why is my salt an oil and not a solid?

  • Answer: N-aryl piperidine salts are often hygroscopic or form "oils" due to the lipophilic phenyl group disrupting crystal packing. Try triturating with Diethyl Ether or Hexanes to induce crystallization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Larson, G. L., & Weber, J. C. (1994). Reaction of organosilicon compounds with esters. (General reference for ester stability mechanisms).
  • PubChem. (n.d.).[2][3] 1-Phenylpiperidine-4-carboxylic acid (Degradant Structure). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Base Hydrolysis of Esters (Saponification). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl 1-Phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 1-phenylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 1-phenylpiperidine-4-carboxylate, a scaffold of interest in medicinal chemistry, presents a unique fragmentation profile under different mass spectrometric conditions. This guide provides an in-depth comparison of its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights and detailed experimental protocols to aid in the characterization of this and structurally related compounds.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural analysis of organic molecules. The method of ionization significantly influences the fragmentation pathways observed, providing complementary structural information. Electron Ionization (EI), a "hard" ionization technique, imparts high energy to the analyte, leading to extensive fragmentation and the generation of a detailed fragmentation fingerprint.[1] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules with minimal fragmentation, making it ideal for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments to elicit controlled fragmentation.[2] Understanding the fragmentation behavior of a molecule like ethyl 1-phenylpiperidine-4-carboxylate under both EI and ESI conditions is crucial for its unambiguous identification and characterization.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

Under electron ionization, the high energy (typically 70 eV) imparted to the molecule often results in the ejection of an electron, forming a molecular radical cation (M•+). This high-energy species then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. For piperidine derivatives, fragmentation is frequently initiated by ionization at the nitrogen atom, leading to alpha-cleavage.[2]

Proposed Key Fragmentation Pathways under EI

The fragmentation of ethyl 1-phenylpiperidine-4-carboxylate is expected to be dominated by cleavages adjacent to the nitrogen atom and within the ester group. The presence of the phenyl group on the nitrogen and at the 4-position of the piperidine ring will influence the stability of the resulting fragment ions.

A dominant fragmentation pathway in EI-MS for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2] This leads to the formation of a resonance-stabilized iminium ion. The piperidine ring can also undergo fission, leading to various acyclic fragment ions.[2]

Diagram: Proposed EI Fragmentation Pathways of Ethyl 1-Phenylpiperidine-4-carboxylate

EI_Fragmentation M Ethyl 1-phenylpiperidine-4-carboxylate (M•+, m/z 247) F1 Loss of •CH2CH3 (m/z 218) M->F1 α-cleavage F2 Loss of •COOCH2CH3 (m/z 174) M->F2 Loss of ester group F3 Phenyl Cation (m/z 77) M->F3 Direct cleavage F4 Piperidine Ring Opening Iminium Ion (m/z 174) F2->F4 Rearrangement F5 Loss of Ethylene (m/z 146) F4->F5 Retro-Diels-Alder type

Caption: Proposed major EI fragmentation pathways for ethyl 1-phenylpiperidine-4-carboxylate.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the typical method for analyzing volatile and semi-volatile compounds using EI.

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of ethyl 1-phenylpiperidine-4-carboxylate in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 40-550

Data Analysis:

  • Identify the molecular ion peak (M•+) and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation, if available.

  • Propose fragmentation pathways based on the observed fragment ions.

Electrospray Ionization (ESI) Fragmentation: A Softer Approach

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[2] This makes it highly suitable for determining the molecular weight of the analyte. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).

Proposed Key Fragmentation Pathways under ESI-MS/MS

For piperidine derivatives, fragmentation in ESI-MS/MS is often initiated at the protonated nitrogen atom.[2] The fragmentation of protonated ethyl 1-phenylpiperidine-4-carboxylate is expected to involve cleavages of the piperidine ring and the ester group.

Diagram: Proposed ESI-MS/MS Fragmentation Pathways of Ethyl 1-Phenylpiperidine-4-carboxylate

ESI_Fragmentation MH [M+H]+ (m/z 248) F1 Loss of C2H4 (m/z 220) MH->F1 Loss of ethylene F2 Loss of C2H5OH (m/z 202) MH->F2 Loss of ethanol F4 Phenylpiperidine fragment (m/z 160) MH->F4 Loss of ethyl formate F3 Loss of CO (m/z 174) F2->F3 Decarbonylation

Caption: Proposed major ESI-MS/MS fragmentation pathways for protonated ethyl 1-phenylpiperidine-4-carboxylate.

Experimental Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile and thermally labile compounds using ESI.

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of ethyl 1-phenylpiperidine-4-carboxylate in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition to prepare working standards at appropriate concentrations (e.g., 1, 10, 50, 100, 500, and 1000 ng/mL).

Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Precursor Ion (MS1) m/z 248.16
Product Ions (MS2) To be determined by product ion scan
Collision Energy To be optimized (e.g., 10-40 eV)

Data Analysis:

  • Acquire full scan MS data to confirm the mass of the protonated molecule [M+H]+.

  • Perform a product ion scan on the precursor ion (m/z 248.16) to obtain the MS/MS spectrum.

  • Optimize collision energy to achieve a rich fragmentation pattern.

  • Propose fragmentation pathways based on the observed product ions.

Comparison of Fragmentation Patterns and Analytical Utility

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard)Low (Soft)
Primary Ion Molecular radical cation (M•+)Protonated molecule ([M+H]+)
Fragmentation Extensive, in-sourceControlled, in collision cell (CID)
Molecular Ion Peak May be weak or absentTypically the base peak
Key Cleavages α-cleavage, ring fissionCleavage of labile bonds initiated by the protonated site
Primary Application Structural elucidation of volatile compounds, library matchingMolecular weight determination, structural analysis of non-volatile and thermally labile compounds

The EI spectrum, with its extensive fragmentation, provides a detailed fingerprint of the molecule, which is highly valuable for structural confirmation and for searching against spectral libraries. The dominant α-cleavage and subsequent ring fission are characteristic of the piperidine core.

The ESI-MS/MS spectrum, on the other hand, offers a more controlled look at the molecule's structure. By systematically varying the collision energy, one can probe the stability of different bonds and map out the fragmentation cascade. The initial loss of small neutral molecules like ethylene or ethanol is a common feature in the CID of protonated esters and ethers.

Conclusion: A Synergistic Approach to Structural Elucidation

The mass spectrometric analysis of ethyl 1-phenylpiperidine-4-carboxylate using both Electron Ionization and Electrospray Ionization provides complementary and crucial structural information. While EI offers a detailed fragmentation fingerprint ideal for structural confirmation, ESI-MS/MS allows for the confident determination of the molecular weight and a controlled exploration of the fragmentation pathways. For researchers in drug discovery and development, a comprehensive understanding and application of both techniques are essential for the unambiguous characterization of novel chemical entities. The protocols and fragmentation insights provided in this guide serve as a robust starting point for the analysis of this compound and its structural analogs.

References

  • BenchChem. (2025).
  • Jackson, G. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. West Virginia University.
  • NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (2025, August 15).
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.
  • Gupta, P., et al. (2026, February 4). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Nan, Q., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Paizs, B., & Suhai, S. (2005). Fragmentation Pathways of Protonated Peptides. Mass Spectrometry Reviews.
  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier.
  • Vékey, K., et al. (2019).

Sources

Comparative

Comparative Guide: FTIR Identification of Ethyl 1-phenylpiperidine-4-carboxylate

This guide details the FTIR spectral characteristics of Ethyl 1-phenylpiperidine-4-carboxylate (also known as Ethyl N-phenylisonipecotate), a structural analog often encountered in pharmaceutical research and forensic an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral characteristics of Ethyl 1-phenylpiperidine-4-carboxylate (also known as Ethyl N-phenylisonipecotate), a structural analog often encountered in pharmaceutical research and forensic analysis of phenylpiperidine derivatives.

Executive Summary

Ethyl 1-phenylpiperidine-4-carboxylate (CAS: 247022-37-3) is a synthetic intermediate structurally related to the pethidine (meperidine) class of opioids.[1][2][3][4] Accurate identification requires distinguishing it from its structural isomers, particularly Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) and Norpethidine .

While both compounds share a piperidine core and an ethyl ester moiety, the critical structural difference lies in the position of the phenyl group (N-substituted vs. C-substituted). This guide provides a definitive spectral framework to differentiate these isomers using Fourier Transform Infrared Spectroscopy (FTIR).

Structural Basis of Spectral Differentiation

The identification strategy relies on detecting the specific vibrational modes associated with the N-phenyl group versus the C-phenyl group found in pethidine.

FeatureEthyl 1-phenylpiperidine-4-carboxylate (Target)Pethidine (Alternative/Isomer)
Structure N-Phenyl (Aniline-like nitrogen)N-Methyl (Aliphatic amine)
C4 Position Methine (C-H) and EsterQuaternary Carbon (Phenyl + Ester)
Electronic Effect Nitrogen lone pair conjugated with Phenyl ringNitrogen lone pair available (Aliphatic)
Comparative Spectral Fingerprint Table

The following table outlines the diagnostic peaks required to confirm the identity of Ethyl 1-phenylpiperidine-4-carboxylate and rule out pethidine.

Functional GroupModeTarget Compound (cm⁻¹)Pethidine (Reference) (cm⁻¹)Differentiation Logic
Carbonyl (Ester) C=O Stretch1730 – 1745 (s) 1730 – 1740 (s)Non-diagnostic: Both contain ethyl esters.
Aromatic Ring C=C Ring Stretch1595 – 1605 (m) 1490 – 1500 (w)CRITICAL: The N-Phenyl group (Target) shows a strong band ~1600 cm⁻¹ due to conjugation. Pethidine's isolated phenyl is weaker/lower.
Amine C-N C-N Stretch1240 – 1280 (s) 1150 – 1200 (m)CRITICAL: Target has a strong Aryl-Amine C-N bond (Aniline type), appearing at higher frequencies than the Aliphatic C-N of Pethidine.
C-H (Aliphatic) N-CH₃ StretchAbsent 2780 – 2820 (m) Exclusion: Presence of N-methyl "Bohlmann bands" confirms Pethidine; absence supports the Target.
C-H (Aromatic) C-H Stretch3020 – 3060 (w)3020 – 3060 (w)Non-diagnostic: Both contain phenyl rings.
Mono-sub Benzene OOP Bending745 – 755 & 690 – 700700 – 710 & 750 – 770Shifts occur due to the electronic environment (N-attachment vs C-attachment).

(s) = strong, (m) = medium, (w) = weak, OOP = Out-of-Plane bending

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures high signal-to-noise ratio and reproducibility, essential for distinguishing subtle spectral shifts between isomers.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., Thermo Nicolet iS50 or equivalent) equipped with a DTGS or MCT detector.

  • Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.

  • Solvent: Isopropanol or Methanol (HPLC Grade) for cleaning.

  • Reference Standard: Certified Reference Material (CRM) of Ethyl 1-phenylpiperidine-4-carboxylate (if available) or Pethidine HCl for exclusion.

Step-by-Step Methodology
  • System Validation:

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Verify energy throughput is >95% of the installation benchmark.

  • Sample Preparation:

    • Solids: Place ~2-5 mg of the sample powder directly onto the center of the ATR crystal.

    • Liquids/Oils: Apply 10 µL of the neat liquid to the crystal surface.

  • Acquisition:

    • Apply pressure using the anvil (for solids) to ensure uniform contact. Target a pressure gauge reading of ~60-80 psi (if equipped).

    • Parameters:

      • Range: 4000 – 600 cm⁻¹[5]

      • Resolution: 4 cm⁻¹

      • Scans: 32 (Routine) or 64 (High Precision)

  • Post-Processing:

    • Apply ATR Correction (if comparing to transmission library data).

    • Perform Baseline Correction (Rubberband method recommended).

    • Identify peaks using the "Center of Gravity" algorithm with a threshold of 0.5% T.

Identification Logic & Workflow

The following diagram illustrates the decision tree for confirming Ethyl 1-phenylpiperidine-4-carboxylate and rejecting common interferents.

FTIR_Identification_Workflow Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1730-1745 cm⁻¹) Start->Check_CO Is_Ester Strong Ester Peak Present? Check_CO->Is_Ester Check_Aromatic Check Aromatic Region (1590-1610 cm⁻¹) Is_Ester->Check_Aromatic Yes Result_Other Inconclusive / Other Analog Is_Ester->Result_Other No (Not an ester) Is_NPhenyl Strong Band ~1600 cm⁻¹? (Conjugated N-Phenyl) Check_Aromatic->Is_NPhenyl Check_NMethyl Check N-Methyl Region (2780-2820 cm⁻¹) Is_NPhenyl->Check_NMethyl Yes (N-Phenyl likely) Is_NPhenyl->Check_NMethyl No (Possible C-Phenyl) Is_NMethyl Bohlmann Bands Present? Check_NMethyl->Is_NMethyl Result_Target CONFIRMED: Ethyl 1-phenylpiperidine-4-carboxylate Is_NMethyl->Result_Target No (N-Methyl absent + N-Phenyl present) Result_Pethidine IDENTIFIED: Pethidine (N-Methyl Analog) Is_NMethyl->Result_Pethidine Yes (N-Methyl found)

Figure 1: Logic flow for the spectral differentiation of N-phenyl vs. N-methyl piperidine carboxylates.

Technical Insights: The "N-Phenyl" Marker

In infrared spectroscopy, the attachment of a phenyl group directly to a nitrogen atom (as in the target compound) creates a distinct electronic environment compared to a phenyl group attached to a carbon (as in Pethidine).

  • Conjugation Enhancement: The lone pair of electrons on the piperidine nitrogen participates in resonance with the phenyl ring. This conjugation increases the dipole moment change during ring vibrations, significantly intensifying the aromatic ring breathing modes at ~1600 cm⁻¹ and ~1500 cm⁻¹. In Pethidine, the phenyl ring is isolated from the nitrogen by the piperidine carbons, resulting in much weaker aromatic bands.

  • C-N Bond Strength: The C(aryl)-N bond is shorter and stronger than the C(alkyl)-N bond due to partial double-bond character. This shifts the C-N stretching vibration to a higher frequency (1240–1280 cm⁻¹) compared to the aliphatic C-N stretch in Pethidine (1150–1200 cm⁻¹).

References

  • National Institute of Standards and Technology (NIST). (2023). N-Phenyl-4-piperidinamine IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2024). Ethyl 1-phenylpiperidine-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment rules).
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Provides context on phenylpiperidine precursor analysis). Available at: [Link]

Sources

Validation

HPLC retention times for ethyl 1-phenylpiperidine-4-carboxylate vs. impurities

The accurate chromatographic profiling of piperidine-4-carboxylate derivatives is a critical analytical requirement in pharmaceutical development, particularly because these scaffolds are foundational to various analgesi...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate chromatographic profiling of piperidine-4-carboxylate derivatives is a critical analytical requirement in pharmaceutical development, particularly because these scaffolds are foundational to various analgesic and neuroactive compounds (such as pethidine analogs)[1]. Controlling the impurity profile of these intermediates is not just a quality assurance step; it is a regulatory mandate governed by frameworks like the ICH Q3A guidelines for new drug substances[2].

As a Senior Application Scientist, I approach HPLC method development not through empirical trial and error, but through applied physical chemistry. This guide objectively compares the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of ethyl 1-phenylpiperidine-4-carboxylate against its three most critical synthetic and degradative impurities.

Physicochemical Profiling & Elution Causality

To build a robust, self-validating separation method, we must first deconstruct the molecular features—specifically the pKa and LogP—of the target analyte and its impurities. According to foundational chromatography principles[3], reversed-phase retention is dictated by the analyte's hydrophobic surface area and its ionization state in the mobile phase.

  • Impurity B (Ethyl piperidine-4-carboxylate - Starting Material): Lacks the N-phenyl group, leaving a secondary aliphatic amine (pKa ~10).

  • Impurity A (1-phenylpiperidine-4-carboxylic acid - Degradation Product): The product of ester hydrolysis. It contains a weakly basic N-phenyl group (aniline-like, pKa ~5) and a free carboxylic acid (pKa ~4.5).

  • Impurity C (Methyl 1-phenylpiperidine-4-carboxylate - Process Impurity): A transesterification byproduct that occurs if methanol is utilized during synthesis.

  • Main Product (Ethyl 1-phenylpiperidine-4-carboxylate): Features both the N-phenyl group and the lipophilic ethyl ester.

The Causality of the Mobile Phase: By selecting an acidic mobile phase buffered with 0.1% Formic Acid (pH ~2.7), we force a specific ionization landscape. At this pH, Impurity B's secondary amine is fully protonated and cationic, rendering it highly polar; it will exhibit minimal hydrophobic interaction with a C18 stationary phase and elute first. Impurity A's carboxylic acid remains predominantly unionized, but its inherent polarity causes it to elute second. Finally, the neutral, highly lipophilic esters (Impurity C and the Main Product) are retained the longest. The methyl ester (Impurity C) lacks one methylene group compared to the ethyl ester, reducing its hydrophobic contact area and causing it to elute just prior to the main product.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step protocol is designed as a self-validating system. By integrating strict System Suitability Test (SST) criteria, the method inherently proves its own resolving power before any sample data is accepted.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of ethyl 1-phenylpiperidine-4-carboxylate reference standard and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Spiked Resolution Mix: Prepare a solution containing the Main Product at 1.0 mg/mL, spiked with Impurity A, B, and C at 0.5% w/w (5 µg/mL each) to mimic a realistic impurity profile.

Step 3: Chromatographic Conditions

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The embedded polar group in the Shield stationary phase prevents secondary silanol interactions with the weakly basic N-phenyl group, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to ensure viscosity consistency and mass transfer efficiency).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for the N-phenyl chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear gradient to 80% B

    • 10.0 - 13.0 min: Hold at 80% B

    • 13.0 - 13.1 min: Return to 10% B

    • 13.1 - 18.0 min: Re-equilibration at 10% B

Step 4: System Suitability Criteria (The Self-Validation Check) Before analyzing unknown batches, inject the Spiked Resolution Mix. The system is only validated for use if the resolution (


) between Impurity C (methyl ester) and the Main Product (ethyl ester) is 

. This confirms the column's theoretical plate count is currently sufficient to differentiate molecules differing by only a single methylene unit.

Comparative Performance Data

The quantitative retention data obtained using the validated protocol is summarized below. The relative retention times (RRT) provide a normalized metric for identifying these impurities across different HPLC systems.

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
Impurity B (Des-phenyl amine)2.150.23N/A1.15
Impurity A (Hydrolyzed acid)5.400.5812.41.08
Impurity C (Methyl ester)8.950.9615.21.02
Main Product (Ethyl ester)9.301.002.11.01

Note: The critical pair resolution of 2.1 comfortably exceeds the self-validating threshold of 1.5, ensuring robust integration.

Logical Workflow of Separation

The following diagram maps the causality of the chromatographic separation, illustrating how the mobile phase pH interacts with the molecular structures to dictate the elution order.

HPLC_Workflow MP Mobile Phase 0.1% FA (pH 2.7) Col C18 Column Hydrophobic Interaction MP->Col Gradient Elution ImpB Impurity B Protonated Amine (High Polarity) Col->ImpB tR: 2.15 min ImpA Impurity A Unionized Acid (Moderate Polarity) Col->ImpA tR: 5.40 min ImpC Impurity C Methyl Ester (High Lipophilicity) Col->ImpC tR: 8.95 min Main Main Product Ethyl Ester (Max Lipophilicity) Col->Main tR: 9.30 min

Figure 1: Chromatographic elution causality based on molecular polarity and ionization state.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) via tuwien.ac.at URL:[Link]

  • Practical HPLC Method Development (2nd Edition) Source: Snyder, L.R., Kirkland, J.J., Glajch, J.L. via betterworldbooks.com URL:[Link]

  • Determination of MPTP, a toxic impurity of pethidine Source: Journal of Pharmaceutical and Biomedical Analysis via researchgate.net URL:[Link]

Sources

Comparative

High-Resolution GC-MS vs. LC-MS/MS for the Forensic Differentiation of Ethyl 1-phenylpiperidine-4-carboxylate and Positional Isomers

Executive Summary: The Positional Isomer Challenge The rapid proliferation of Novel Psychoactive Substances (NPS) places an unprecedented burden on forensic laboratories to conclusively identify emerging synthetic analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Positional Isomer Challenge

The rapid proliferation of Novel Psychoactive Substances (NPS) places an unprecedented burden on forensic laboratories to conclusively identify emerging synthetic analogs[1]. Among these, piperidine-based synthetic opioids and their precursors present a highly specific analytical challenge[2].

Ethyl 1-phenylpiperidine-4-carboxylate (CAS 247022-37-3) is a critical structural building block and positional isomer of norpethidine (ethyl 4-phenylpiperidine-4-carboxylate), a controlled pethidine analog[3]. While both compounds share an identical molecular formula (C14H19NO2) and exact nominal mass (233.31 g/mol ), their pharmacological profiles and legal statuses differ drastically. Because these isomers yield nearly identical precursor ions, traditional low-resolution mass spectrometry is insufficient for definitive identification. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR) to establish a self-validating analytical workflow.

Mechanistic Causality: Why GC-EI-MS Outperforms LC-MS/MS for Isomers

Differentiating positional isomers requires analytical techniques that probe the fundamental structural connectivity of the molecule[4].

In standard LC-ESI-MS/MS , both ethyl 1-phenylpiperidine-4-carboxylate and norpethidine protonate at the piperidine nitrogen, yielding an identical precursor ion


 at m/z 234.3. Furthermore, Collision-Induced Dissociation (CID) in LC-MS/MS often results in indistinguishable product ions because the lowest-energy fragmentation pathway for both isomers is the loss of the ethyl ester group[5].

Conversely, GC-EI-MS operates at 70 eV, transferring excess energy that induces highly reproducible, structure-specific alpha-cleavages[2]. The position of the phenyl ring fundamentally alters the thermodynamics of this fragmentation[6]:

  • Ethyl 1-phenylpiperidine-4-carboxylate (N-phenyl): The nitrogen lone pair is partially delocalized into the conjugated N-phenyl ring. This stabilizes the molecular radical cation (

    
     m/z 233). Alpha-cleavage adjacent to the nitrogen is suppressed in favor of ester loss at C4, leading to a prominent 
    
    
    
    fragment at m/z 160. This fragment subsequently undergoes ring contraction to form a highly diagnostic phenylaziridinium ion at m/z 105.
  • Norpethidine (4-phenyl): The secondary amine nitrogen directs rapid alpha-cleavage of the piperidine ring itself, resulting in a distinct base peak (often m/z 57) due to the lack of N-phenyl aromatic stabilization.

Pathway M Ethyl 1-phenylpiperidine-4-carboxylate [M]+• m/z 233 F1 Loss of Ethoxy Radical [M - •OCH2CH3]+ m/z 188 M->F1 -45 Da F2 Loss of Ethyl Formate [M - COOCH2CH3]+ m/z 160 M->F2 -73 Da (Alpha-cleavage) F3 Phenylaziridinium Cation [C8H10N]+ m/z 105 F2->F3 Ring Contraction (-55 Da)

Figure 1: Proposed EI-MS fragmentation pathway for ethyl 1-phenylpiperidine-4-carboxylate.

Comparative Data Analysis

To meet the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) guidelines, forensic identifications must utilize multiple orthogonal techniques[7]. While mass spectrometry is a Category A technique, distinguishing positional isomers often necessitates the integration of vapor-phase Infrared Spectroscopy (GC-IR)[8]. GC-IR is highly discriminating because it probes vibrational modes that are exclusively sensitive to molecular symmetry and substitution patterns[4].

Table 1: Analytical Platform Comparison for Piperidine Positional Isomers
Analytical PlatformResolution of Positional IsomersSensitivity (LOD)Structural Elucidation PowerSWGDRUG Category
GC-EI-MS High (via unique fragmentation & retention indices)~10-50 ng/mLExcellent (70 eV standard libraries)Category A
LC-ESI-MS/MS Low (precursor/product ions often identical)~0.1-1 ng/mLModerate (CID relies on weak bond cleavage)Category A
GC-Vapor Phase IR Exceptional (distinct vibrational modes)~100-200 µg/mLExcellent (Orthogonal to MS)Category A
Table 2: Key Diagnostic Mass Spectral Data
CompoundGC-EI-MS Base Peak (m/z)GC-EI-MS Secondary Ions (m/z)LC-MS/MS Precursor

LC-MS/MS Major Product Ions
Ethyl 1-phenylpiperidine-4-carboxylate 160105, 188, 233234.3188.2, 160.1
Norpethidine (4-phenyl isomer) 57204, 233234.3188.2, 160.1

Expert Insight: The nearly identical LC-MS/MS product ions highlight the critical necessity of GC-EI-MS and GC-IR for forensic differentiation. Relying solely on LC-MS/MS for NPS casework can lead to false-positive isomer misidentifications.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system utilizing internal standards, retention time locking (RTL), and controlled alkaline extraction.

Caution: Ethyl 1-phenylpiperidine-4-carboxylate is an ester. The pH 9.5 extraction must be performed rapidly at room temperature to avoid base-catalyzed ester hydrolysis.

Step 1: System Suitability & Calibration

  • Inject a System Suitability Test (SST) mixture containing Pethidine-D4 (Internal Standard) to verify column inertness, mass accuracy, and retention time stability.

Step 2: Sample Preparation (Alkaline Liquid-Liquid Extraction)

  • Weigh 10.0 mg of the seized solid into a silanized glass centrifuge tube.

  • Dissolve in 1.0 mL of 0.1 M Sodium Carbonate buffer (pH 9.5). Causality: This specific pH ensures the piperidine nitrogen (pKa ~8.5) is fully deprotonated for optimal organic partitioning without rapidly hydrolyzing the C4 ester[6].

  • Add 2.0 mL of Hexane:Ethyl Acetate (1:1 v/v) spiked with 1 µg/mL Pethidine-D4.

  • Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to an autosampler vial.

Step 3: GC-EI-MS Acquisition Parameters

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Split ratio 10:1, Inlet Temp 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Settings: Electron Ionization at 70 eV, Scan range m/z 40–400.

Workflow cluster_analysis SWGDRUG Category A Analytical Platforms S1 Seized Forensic Sample (Solid/Powder) S2 Alkaline LLE (pH 9.5) Hexane:EtOAc + Internal Std S1->S2 GCMS GC-EI-MS Primary Structural ID S2->GCMS LCMS LC-ESI-MS/MS Trace Quantification S2->LCMS GCIR GC-Vapor Phase IR Isomer Differentiation S2->GCIR S3 Data Review & Library Search (NIST / SWGDRUG) GCMS->S3 LCMS->S3 GCIR->S3

Figure 2: Self-validating forensic workflow for piperidine isomer identification.

Conclusion

While LC-MS/MS provides superior sensitivity for trace-level biological quantification, GC-EI-MS remains the gold standard for the structural elucidation of piperidine positional isomers in forensic casework[6]. When differentiating ethyl 1-phenylpiperidine-4-carboxylate from controlled pethidine analogs, the orthogonal application of GC-IR provides the definitive structural confirmation required to meet SWGDRUG Category A standards[4].

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Recommendations Version 8.2. Retrieved February 28, 2026. URL: [Link][7]

  • Spectra Analysis / SWGDRUG. Forensic Analysis of Drugs: Categories of Analytical Techniques. Retrieved February 28, 2026. URL:[Link][8]

  • National Institute of Standards and Technology (NIST). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. Retrieved February 28, 2026. URL:[Link][1]

  • Office of Justice Programs (OJP). Utility of gas chromatography infrared spectroscopy (GC-IR) for the differentiation of isomers of related substances. Retrieved February 28, 2026. URL:[Link][4]

  • National Center for Biotechnology Information (NCBI) / PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. Retrieved February 28, 2026. URL:[Link][2]

  • Ovid / Journal of Forensic Sciences. Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry. Retrieved February 28, 2026. URL: [Link][5]

  • West Virginia University (Jackson, G. et al.). Application of the expert algorithm for substance identification to the electron ionization mass spectra of fentanyl isomers and analogs. Retrieved February 28, 2026. URL: [Link][6]

Sources

Validation

Analytical and Pharmacological Differentiation of Ethyl 1-phenylpiperidine-4-carboxylate and Pethidine Analogues

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Analytical Guide Introduction & Structural Divergence The accurate differentiation of controlled...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Analytical Guide

Introduction & Structural Divergence

The accurate differentiation of controlled narcotic analgesics from unregulated chemical intermediates is a critical function in forensic chemistry and pharmaceutical development[1]. Pethidine (also known as meperidine) is a classical


-opioid receptor agonist and a Schedule II controlled substance[2]. Its IUPAC name is ethyl 1-methyl-4-phenylpiperidine-4-carboxylate .

Conversely, ethyl 1-phenylpiperidine-4-carboxylate (CAS 247022-37-3) is a structural analogue utilized primarily as an Active Pharmaceutical Ingredient (API) intermediate[3]. The structural divergence between these two molecules is defined by two key translocations:

  • The phenyl group is shifted from the C4 carbon to the N1 nitrogen.

  • The N-methyl group is absent in the analogue.

Pharmacological Causality (Structure-Activity Relationship)

The C4-phenyl group in pethidine is an essential pharmacophore. It mimics the aromatic A-ring of morphine, allowing the molecule to anchor securely into the hydrophobic pocket of the


-opioid receptor. Translocating this phenyl group to the N1 position fundamentally disrupts the spatial geometry required for receptor binding. Consequently, ethyl 1-phenylpiperidine-4-carboxylate lacks narcotic analgesic properties, shifting its utility entirely from a therapeutic opioid to an industrial chemical building block.

Comparative Data Presentation

To facilitate rapid identification, the physicochemical and analytical properties of both compounds are summarized below.

PropertyPethidine (Meperidine)Ethyl 1-phenylpiperidine-4-carboxylate
IUPAC Name Ethyl 1-methyl-4-phenylpiperidine-4-carboxylateEthyl 1-phenylpiperidine-4-carboxylate
Molecular Formula C15H21NO2C14H19NO2
Molecular Weight 247.33 g/mol [4]233.31 g/mol [3]
Pharmacological Role

-opioid receptor agonist (Narcotic)[2]
API intermediate (Non-narcotic)[3]
GC-MS Molecular Ion (M+) m/z 247[5]m/z 233
GC-MS Base Peak (EI, 70 eV) m/z 71[5]Distinct N-phenyl fragmentation (e.g., m/z 160)
Diagnostic 1H-NMR Shift ~2.3 ppm (Singlet, 3H, N-CH3)[5]~6.8–7.3 ppm (Multiplet, 5H, N-Phenyl)

Analytical Workflow & Logic

Because illicit drug markets frequently see novel positional isomers, relying on a single analytical method can yield false positives. We employ an orthogonal approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for fragmentation mapping and Proton Nuclear Magnetic Resonance (1H-NMR) for spatial structural elucidation[1].

AnalyticalWorkflow Sample Unknown Piperidine Derivative GCMS GC-MS (EI, 70 eV) Fragmentation Analysis Sample->GCMS Aliquot 1 NMR 1H-NMR (400 MHz) Structural Elucidation Sample->NMR Aliquot 2 MS_Peth Base Peak: m/z 71 M+: m/z 247 GCMS->MS_Peth Path A MS_Anal M+: m/z 233 Absence of m/z 71 GCMS->MS_Anal Path B NMR_Peth N-CH3 Singlet (~2.3 ppm) C4-Phenyl Multiplet NMR->NMR_Peth Path A NMR_Anal No N-CH3 Singlet N-Phenyl Multiplet NMR->NMR_Anal Path B Peth_Final Pethidine (Narcotic Analgesic) MS_Peth->Peth_Final Anal_Final Ethyl 1-phenylpiperidine- 4-carboxylate MS_Anal->Anal_Final NMR_Peth->Peth_Final NMR_Anal->Anal_Final

Fig 1: Orthogonal analytical workflow for differentiating pethidine from its N-phenyl analogue.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity differentiation, the following standardized protocols must be executed. Each step is designed with built-in causality to act as a self-validating system.

Protocol A: GC-MS Fragmentation Analysis
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete dissolution of both free base and hydrochloride salt forms while volatilizing cleanly in the GC inlet without leaving non-volatile residues that could cause peak tailing.

  • Instrument Setup : Utilize a capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness) with helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injection Parameters : Inject 1.0 µL of the sample with a split ratio of 50:1.

    • Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes and resolving structurally homologous piperidine impurities.

  • Temperature Programming : Set the initial oven temperature to 140 °C (hold for 1 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 300 °C (hold for 1 min)[5].

    • Causality: The dual-ramp gradient optimizes the separation of the piperidine core from lighter volatile impurities early on, while rapidly eluting heavier structural analogues to minimize thermal degradation.

  • Mass Spectrometry : Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 550.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation spectra can be directly cross-referenced against NIST spectral libraries[4]. Pethidine will yield a diagnostic m/z 71 base peak (N-methylpiperidine alpha-cleavage), whereas the N-phenyl analogue will not.

Protocol B: 1H-NMR Structural Elucidation
  • Sample Preparation : Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3 provides excellent solubility for piperidine free bases, and TMS serves as an internal reference standard (0.00 ppm) to ensure precise chemical shift calibration, preventing misidentification of closely related multiplets.

  • Acquisition Parameters : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer at 298 K, using a standard 1D proton pulse sequence with 16 scans and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation of the protons. This allows for accurate quantitative integration of the diagnostic N-CH3 signal (present only in pethidine) versus the aromatic signals.

  • Data Processing : Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation.

    • Causality: This enhances the signal-to-noise ratio without significantly degrading the resolution of the aromatic multiplets, allowing clear observation of the N-phenyl vs. C4-phenyl splitting patterns.

References[3] MolCore. "Ethyl 1-phenylpiperidine-4-carboxylate (CAS 247022-37-3)" MolCore Chemical Database.https://www.molcore.com/product/247022-37-3[4] National Institute of Standards and Technology. "Meperidine" NIST Chemistry WebBook, SRD 69.https://webbook.nist.gov/cgi/cbook.cgi?ID=C57421[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 4058, Meperidine" PubChem.https://pubchem.ncbi.nlm.nih.gov/compound/4058[1] DiCarlo, M., et al. "Differentiation of Fentanyl Analogues by Low-Field NMR Spectroscopy" ResearchGate / Analytica Chimica Acta.https://www.researchgate.net/publication/330184400_Differentiation_of_fentanyl_analogues_by_low-field_NMR_spectroscopy[5] Australian Government National Measurement Institute. "NMIA D443b: Pethidine hydrochloride Certified Reference Material Certificate of Analysis" NMI. https://www.industry.gov.au/

Sources

Comparative

Structural and Crystallographic Comparison Guide: Ethyl 1-phenylpiperidine-4-carboxylate and Analogous Scaffolds

Executive Summary Piperidine-4-carboxylates are privileged scaffolds in modern medicinal chemistry, serving as critical intermediates for a vast array of active pharmaceutical ingredients (APIs), including acetylcholines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-4-carboxylates are privileged scaffolds in modern medicinal chemistry, serving as critical intermediates for a vast array of active pharmaceutical ingredients (APIs), including acetylcholinesterase inhibitors and cholesterol 24-hydroxylase (CH24H) modulators. The specific N-substitution of the piperidine ring—whether aryl, alkyl, or unsubstituted—profoundly dictates the molecule's three-dimensional conformation, basicity, and synthetic utility.

This guide provides an objective, data-driven comparison of 1[1] against its prominent alternatives, ethyl 1-benzylpiperidine-4-carboxylate and the unsubstituted ethyl piperidine-4-carboxylate. By analyzing X-ray crystallographic data and electronic properties, this guide establishes a framework for selecting the optimal precursor for targeted drug design.

Mechanistic and Structural Divergence

The structural integrity of piperidine derivatives is governed by the delicate balance of steric hindrance and electronic delocalization. In the solid state, the piperidine ring universally adopts a chair conformation. However, the substituents at the N1 and C4 positions dictate the specific crystallographic packing and receptor-binding mechanics.

The Equatorial Preference of the Ester Group

X-ray diffraction studies of piperidine-4-carboxylate derivatives consistently reveal that the bulky ethyl ester group at C4 strongly prefers the equatorial position [2]. This thermodynamic preference is driven by the need to minimize 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions. When designing target molecules (e.g., CH24H inhibitors[3]), this rigid equatorial vector is exploited to direct hydrogen-bonding moieties into specific enzymatic pockets.

Electronic Effects of N-Substitution

The nature of the N1 substituent radically alters the nitrogen atom's hybridization and basicity:

  • N-Phenyl (Ethyl 1-phenylpiperidine-4-carboxylate): The nitrogen lone pair delocalizes into the

    
    -system of the aromatic ring. This conjugation forces the nitrogen into a flattened pyramidal (partial sp²) geometry, drastically reducing its basicity (pKa ~5-6) and rendering the scaffold highly rigid.
    
  • N-Benzyl (Ethyl 1-benzylpiperidine-4-carboxylate): The methylene spacer insulates the nitrogen lone pair from the aromatic ring. The nitrogen remains strictly sp³ hybridized (pyramidal), maintaining high basicity (pKa ~9-10) and acting as a flexible hinge in complex APIs like Donepezil[4].

Conformational_Analysis Root Piperidine-4-Carboxylate Core Sub1 N-Phenyl Substitution (Ethyl 1-phenyl...) Root->Sub1 Sub2 N-Benzyl Substitution (Ethyl 1-benzyl...) Root->Sub2 Mech1 Nitrogen Lone Pair Delocalization (Flattened Pyramidal) Sub1->Mech1 Mech2 Localized Nitrogen Lone Pair (Standard sp³ Pyramidal) Sub2->Mech2 Out1 Reduced Basicity & Rigid Scaffold Mech1->Out1 Out2 High Basicity & Flexible Linker Mech2->Out2

Fig 1. Divergent electronic and steric effects of N-substitution on piperidine-4-carboxylates.

Quantitative Comparison of Scaffolds

The following table synthesizes the physicochemical and crystallographic properties of the three primary piperidine-4-carboxylate building blocks to aid in precursor selection.

PropertyEthyl 1-phenylpiperidine-4-carboxylateEthyl 1-benzylpiperidine-4-carboxylateEthyl piperidine-4-carboxylate
CAS Number 247022-37-324228-40-81126-09-6
Molecular Weight 233.31 g/mol 247.34 g/mol 157.21 g/mol
Nitrogen Geometry Flattened pyramidal (partial sp²)Pyramidal (sp³)Pyramidal (sp³)
Basicity (pKa) Low (~5.5)High (~9.5)High (~10.5)
Ester Conformation Equatorial (Solid State)Equatorial (Solid State)Equatorial (Solid State)
Typical Crystal System Orthorhombic / MonoclinicMonoclinicMonoclinic
Primary Utility Rigid API scaffolds, CH24H inhibitorsDonepezil analogs, flexible linkersUniversal secondary amine precursor

Experimental Methodologies: Synthesis and Crystallography

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly defined.

Protocol A: Divergent Synthesis of N-Substituted Piperidine-4-Carboxylates

Causality Focus: The choice of N-alkylation versus N-arylation dictates the synthetic pathway. Aryl halides resist standard nucleophilic attack due to sp² carbon-halogen bond strength, necessitating transition-metal catalysis.

  • N-Phenyl Synthesis (Buchwald-Hartwig Amination):

    • Setup: Charge a Schlenk flask with ethyl piperidine-4-carboxylate (1.0 eq), bromobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

    • Causality: NaOtBu ensures efficient deprotonation of the secondary amine, while the bidentate BINAP ligand provides the precise steric bite angle required for reductive elimination at the palladium center.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). Complete consumption of the secondary amine validates catalytic turnover.

  • N-Benzyl Synthesis (Sₙ2 Alkylation):

    • Setup: React ethyl piperidine-4-carboxylate with benzyl bromide (1.2 eq) and triethylamine (1.2 eq) in CH₂Cl₂ at 0 °C[4].

    • Causality: The low temperature kinetically controls the exothermic Sₙ2 pathway, preventing unwanted over-alkylation or side reactions.

  • Purification: Quench with aqueous NH₄Cl, extract with EtOAc, dry over anhydrous MgSO₄, and purify via flash column chromatography to yield the pure intermediate.

Protocol B: Crystallization and X-Ray Diffraction Analysis

Causality Focus: Rapid precipitation yields kinetic, microcrystalline powders unsuitable for structural resolution. Slow evaporation ensures thermodynamic control, yielding single crystals with minimal lattice defects.

  • Thermodynamic Crystallization: Dissolve the purified compound in a minimal volume of acetonitrile. Allow the solvent to slowly evaporate at 298 K over 48-72 hours.

    • Validation: Inspect the resulting block-like colorless crystals under a polarized light microscope; suitable candidates will exhibit uniform optical extinction when rotated.

  • Data Collection: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with Mo Kα radiation (

    
     = 0.71073 Å) at 100 K.
    
    • Causality: Cryogenic temperatures (100 K) minimize thermal atomic displacement parameters (ADPs), drastically enhancing high-angle diffraction resolution.

  • Structure Refinement: Solve the phase problem using direct methods (SHELXT) and refine utilizing full-matrix least-squares on F² via SHELXL[2].

    • Validation: Ensure the ethyl ester group's occupancy is modeled correctly. Rotation around the C-O bond often induces positional disorder in the solid state, requiring split-occupancy refinement to achieve an R₁ value < 0.05.

XRD_Workflow A Precursor Synthesis (Buchwald-Hartwig) B Purification (Flash Chromatography) A->B C Crystallization (Slow Evaporation) B->C D X-Ray Diffraction (Mo Kα radiation) C->D E Structure Refinement (SHELXL) D->E

Fig 2. Standardized workflow for the synthesis and crystallographic resolution of piperidine APIs.

Conclusion

The selection between ethyl 1-phenylpiperidine-4-carboxylate and its N-benzyl or unsubstituted counterparts is not merely a matter of synthetic convenience; it is a fundamental determinant of the final API's 3D topology and electronic profile. X-ray crystallographic data confirms that while the C4 ester group universally favors an equatorial orientation, the N-phenyl substitution induces a flattened pyramidal geometry that rigidifies the scaffold and depresses basicity. Understanding these structure-activity relationships allows drug development professionals to engineer highly specific, potent therapeutics with optimized pharmacokinetic profiles.

References

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate IUCr Journals. Available at:[Link]

  • First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer's Disease National Institutes of Health (PMC). Available at:[Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1-phenylpiperidine-4-carboxylate

Part 1: Executive Hazard Analysis (The "Why") Handling Ethyl 1-phenylpiperidine-4-carboxylate requires a shift in mindset from "routine organic synthesis" to "high-potency intermediate handling." While standard Safety Da...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Analysis (The "Why")

Handling Ethyl 1-phenylpiperidine-4-carboxylate requires a shift in mindset from "routine organic synthesis" to "high-potency intermediate handling."

While standard Safety Data Sheets (SDS) often classify piperidine carboxylates generically as Irritants (H315/H319) or Harmful if Swallowed (H302), this specific structure possesses two critical features that dictate a higher tier of Personal Protective Equipment (PPE):

  • Structural Homology to Opioids: This compound is a structural isomer/analog of Pethidine (Meperidine) precursors. In drug discovery, we apply the Precautionary Principle : treat the molecule as having the biological potency of its most toxic analog until IC50 data proves otherwise.

  • Lipophilicity & Dermal Absorption: The N-phenyl group significantly increases the molecule's lipophilicity compared to a simple piperidine. This facilitates rapid dermal absorption, bypassing the stratum corneum. Standard nitrile gloves may offer insufficient permeation resistance during prolonged contact.

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³ OEL) until specific toxicology data permits de-escalation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating. If a layer fails (e.g., outer glove tear), the secondary layer provides immediate, temporary protection to allow for safe doffing.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (Impact) + D3 (Splash).Rationale: Safety glasses with side shields are insufficient. Vapors from amine-based intermediates can bypass side shields, reacting with ocular moisture to cause alkaline burns.
Dermal (Hand) Double-Gloving System Inner Layer: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®).Outer Layer: Nitrile (minimum 5 mil, extended cuff).Rationale: Aromatic amines can permeate nitrile. The laminate inner liner provides a chemical barrier; the nitrile outer layer provides dexterity and grip.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Weighing): N95 or P100 particulate respirator if handling solid powder outside a hood (NOT recommended).
Body Barrier Lab Coat Spec: Polypropylene/PE laminate (e.g., Tyvek®) or high-density cotton with rubberized apron.Rationale: Standard cotton coats absorb lipophilic liquids, holding the toxin against the skin. A non-woven barrier fabric repels splashes.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Engineering Setup & Pre-Check
  • Sash Height Verification: Set fume hood sash to the certified working height (usually 18 inches).

  • Static Control: If the substance is a solid/powder, utilize an ionizing bar or anti-static gun during weighing. Piperidine derivatives can be electrostatic, increasing dispersion risk.

  • Decontamination Zone: Prepare a "wet wipe" station inside the hood using 5% acetic acid (to neutralize amine residues) followed by water.

Phase 2: Active Handling (Synthesis/Transfer)
  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, manipulating the vessel.

    • Right Hand (Clean): Touches external knobs, notebooks, or equipment controls.[1]

  • Solvent Choice: When dissolving Ethyl 1-phenylpiperidine-4-carboxylate, avoid highly volatile solvents (like DCM) if possible, as they accelerate the transport of the solute through glove materials. Use Toluene or Ethyl Acetate if chemistry permits.

  • Closed Transfer: For quantities >10g, do not pour. Use a cannula transfer or positive-pressure syphon to move liquids between vessels.

Phase 3: Waste & Disposal[2][3][4]
  • Segregation: Do not mix with general organic waste if the stream is sent for fuel blending. Label specifically as "Pethidine Analog Precursor – Destructive Incineration Required."

  • Quenching: If residual material remains in glassware, rinse with a dilute acidic solution (1M HCl) to convert the free base to the non-volatile hydrochloride salt before washing.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the logical flow of risk assessment and handling, emphasizing the "Stop/Go" decision points that prevent exposure.

SafetyProtocol Start START: Hazard Assessment Check Is Substance Solid or Liquid? Start->Check Solid SOLID: Dust Hazard Check->Solid Powder Form Liquid LIQUID: Vapor/Splash Hazard Check->Liquid Oil/Soln Form Weighing Weigh inside Hood + Static Control Solid->Weighing Reaction Reaction/Processing (Sash Closed) Weighing->Reaction Transfer Cannula/Syringe Transfer (No Open Pouring) Liquid->Transfer Transfer->Reaction Decon Decon: 5% Acetic Acid Wash Reaction->Decon Post-Process Waste Disposal: Segregated Incineration Decon->Waste

Figure 1: Operational workflow for handling Ethyl 1-phenylpiperidine-4-carboxylate, differentiating controls for solid vs. liquid states.

Part 5: References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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